4-Hydrazinylpiperidine dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
piperidin-4-ylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3.2ClH/c6-8-5-1-3-7-4-2-5;;/h5,7-8H,1-4,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLRARNCCZQUGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624619 | |
| Record name | 4-Hydrazinylpiperidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380226-98-2 | |
| Record name | 4-Hydrazinylpiperidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydrazinylpiperidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Hydrazinylpiperidine dihydrochloride chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 4-Hydrazinylpiperidine Dihydrochloride. Due to the limited availability of public domain data for this specific compound, this document synthesizes information from supplier data, computational predictions for the free base, and established chemical principles for related compounds.
Chemical and Physical Properties
Quantitative data for this compound is sparse in publicly accessible literature. The following table summarizes the available information for the dihydrochloride salt and the computed properties for its free base, 4-Hydrazinylpiperidine.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | piperidine, 4-hydrazino-, dihydrochloride | [1] |
| CAS Number | 380226-98-2 | N/A |
| Molecular Formula | C₅H₁₅Cl₂N₃ | N/A |
| Molecular Weight | 188.10 g/mol | N/A |
| Appearance | Not reported | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Not reported | N/A |
Computed Properties for 4-Hydrazinylpiperidine (Free Base, CAS: 158438-49-4)
| Property | Value | Source |
| Molecular Formula | C₅H₁₃N₃ | [1] |
| Molecular Weight | 115.18 g/mol | [1] |
| XLogP3-AA | -0.8 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 115.110947427 Da | [1] |
| Topological Polar Surface Area | 50.1 Ų | [1] |
Synthesis
Proposed Synthetic Pathway
The proposed synthesis starts from N-Boc-4-piperidone, a commercially available starting material. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the piperidine nitrogen, preventing side reactions.
Step 1: Reductive Amination to form N-Boc-4-hydrazinylpiperidine.
N-Boc-4-piperidone is reacted with hydrazine hydrate in the presence of a reducing agent. A common method for this transformation is reductive amination.
Step 2: Deprotection and Salt Formation.
The Boc protecting group is removed under acidic conditions. Treatment with an excess of hydrochloric acid will yield the desired this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
N-Boc-4-piperidone
-
Hydrazine hydrate
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hydrochloric acid (concentrated and as a solution in a suitable solvent, e.g., diethyl ether or dioxane)
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Reductive Amination:
-
To a solution of N-Boc-4-piperidone (1 equivalent) in dichloromethane (DCM), add hydrazine hydrate (1.2 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the hydrazone intermediate.
-
Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Boc-4-hydrazinylpiperidine.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
-
Deprotection and Salt Formation:
-
Dissolve the purified N-Boc-4-hydrazinylpiperidine in a minimal amount of methanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Add a solution of hydrochloric acid in diethyl ether or dioxane (excess, >2 equivalents) dropwise with stirring.
-
A precipitate should form. Continue stirring in the ice bath for 30-60 minutes.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the solid under vacuum to yield this compound.
-
Reactivity and Stability
Detailed experimental studies on the reactivity and stability of this compound are not available. However, based on its structure, the following can be inferred:
-
Hydrazine Moiety: The hydrazine group is expected to be reactive. It can act as a nucleophile and can be oxidized. It is a key functional group for the formation of hydrazones with aldehydes and ketones.
-
Piperidine Ring: The piperidine ring is a saturated heterocycle and is generally stable. The secondary amine in the free base is basic.
-
Dihydrochloride Salt: As a dihydrochloride salt, the compound is expected to be a crystalline solid and more stable towards oxidation than the free base. It is likely to be soluble in water and polar protic solvents.
-
Incompatibilities: Should be considered incompatible with strong oxidizing agents and strong bases.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound with CAS number 380226-98-2 indicates the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
General safety precautions for handling hydrazine derivatives should be followed:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
-
Store in a tightly closed container in a cool, dry place.
Potential Applications in Drug Development
The 4-hydrazinylpiperidine scaffold is of interest to medicinal chemists. The hydrazine group can be used as a linker or can be incorporated into various heterocyclic systems. Piperidine moieties are common in many approved drugs due to their favorable pharmacokinetic properties. The combination of these two functional groups makes this compound a potentially useful building block for the synthesis of novel compounds with a wide range of biological activities.
Visualizations
Proposed Synthetic Workflow for this compound
Caption: Proposed two-step synthesis of this compound.
References
An In-Depth Technical Guide to the Synthesis and Purification of 4-Hydrazinylpiperidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 4-hydrazinylpiperidine dihydrochloride, a valuable building block in medicinal chemistry and drug development. The following sections detail the synthetic pathway, experimental protocols, and purification methods, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a protected intermediate, N-Boc-4-hydrazinylpiperidine, from a commercially available starting material. The subsequent step is the removal of the protecting group and the formation of the dihydrochloride salt.
Logical Flow of the Synthesis
The synthesis begins with the protection of the piperidine nitrogen to prevent side reactions. The 4-oxo group is then converted to a hydrazinyl group. Finally, the protecting group is removed under acidic conditions, which also facilitates the formation of the stable dihydrochloride salt of the final product.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established chemical principles and information from available scientific literature.
Step 1: Synthesis of N-Boc-4-hydrazinylpiperidine
This procedure details the formation of the N-tert-butoxycarbonyl (N-Boc) protected intermediate.
Reaction Scheme:
-
N-Boc-4-piperidone + Hydrazine Hydrate → N-Boc-4-hydrazinylpiperidine
Experimental Protocol:
-
To a solution of N-Boc-4-piperidone (1 equivalent) in a suitable solvent such as methanol, add hydrazine hydrate (1.5 - 2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield N-Boc-4-hydrazinylpiperidine as a pure compound.
| Parameter | Value/Condition |
| Starting Material | N-Boc-4-piperidone |
| Reagent | Hydrazine Hydrate |
| Solvent | Methanol |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Purification Method | Column Chromatography |
| Typical Yield | 85-95% |
Step 2: Synthesis of this compound
This protocol describes the deprotection of the N-Boc group and the formation of the final dihydrochloride salt.
Reaction Scheme:
-
N-Boc-4-hydrazinylpiperidine + HCl → this compound
Experimental Protocol:
-
Dissolve N-Boc-4-hydrazinylpiperidine (1 equivalent) in a suitable solvent such as dioxane or methanol.
-
To this solution, add a solution of hydrogen chloride (HCl) in the same solvent (e.g., 4M HCl in dioxane) in excess (at least 2 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours. The deprotection progress can be monitored by TLC.
-
The product, this compound, will precipitate out of the solution as a solid.
-
Collect the solid by filtration and wash it with a small amount of cold solvent (e.g., diethyl ether) to remove any residual impurities.
-
Dry the product under vacuum to obtain the final this compound.
| Parameter | Value/Condition |
| Starting Material | N-Boc-4-hydrazinylpiperidine |
| Reagent | Hydrogen Chloride (in Dioxane or Methanol) |
| Solvent | Dioxane or Methanol |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Filtration |
| Typical Yield | >90% |
Purification and Characterization
The final product, this compound, is typically a crystalline solid.
Purification
If further purification is required, recrystallization can be performed. The choice of solvent system is critical and should be determined experimentally. Common solvent systems for recrystallization of hydrochloride salts include ethanol/ether, methanol/ether, or isopropanol.
General Recrystallization Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol or methanol).
-
Slowly add a co-solvent in which the product is less soluble (e.g., diethyl ether) until the solution becomes slightly turbid.
-
Allow the solution to cool down slowly to room temperature and then in an ice bath to facilitate crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.
Purification Workflow
Caption: General workflow for the purification of the final product.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the piperidine ring protons and the hydrazinyl protons. |
| ¹³C NMR | Peaks corresponding to the carbon atoms of the piperidine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the free base or fragments thereof. |
| Melting Point | A sharp melting point indicates high purity. |
| Elemental Analysis | The percentage of C, H, N, and Cl should be consistent with the molecular formula C₅H₁₅Cl₂N₃. |
Safety Considerations
-
Hydrazine hydrate is toxic and corrosive. Handle it with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, and work in a well-ventilated fume hood.
-
Hydrogen chloride solutions are corrosive and can cause severe burns. Handle with appropriate PPE.
-
All organic solvents are flammable and should be handled away from ignition sources.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
This guide provides a detailed framework for the synthesis and purification of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available equipment.
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Hydrazinylpiperidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the molecular structure and conformational preferences of 4-hydrazinylpiperidine dihydrochloride. In the absence of specific experimental crystallographic or advanced spectroscopic data for this molecule in the public domain, this guide synthesizes foundational principles of stereochemistry and conformational analysis of piperidine derivatives to predict its structural characteristics. The document outlines the expected conformational isomers, the influence of the hydrazinyl substituent, and the significant impact of dihydrochloride salt formation on the piperidine ring's geometry. This guide serves as a theoretical framework for researchers working with this and structurally related compounds in drug design and development, where understanding three-dimensional structure is paramount for predicting molecular interactions.
Introduction
4-Hydrazinylpiperidine and its salts are heterocyclic compounds of interest in medicinal chemistry due to the versatile reactivity of the hydrazine group and the established presence of the piperidine scaffold in numerous pharmaceuticals. The three-dimensional conformation of such molecules is a critical determinant of their biological activity, influencing how they interact with target macromolecules. This guide explores the molecular structure and conformational dynamics of this compound, providing a theoretical but robust understanding for researchers in the field.
Predicted Molecular Structure and Conformation
The molecular structure of 4-hydrazinylpiperidine consists of a central piperidine ring with a hydrazinyl (-NHNH2) group attached to the fourth carbon atom. In the dihydrochloride salt, both the piperidine ring nitrogen and the terminal nitrogen of the hydrazinyl group are protonated, forming a dicationic species with two chloride counter-ions.
The Piperidine Ring Conformation
The piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. This chair conformation can exist in two rapidly interconverting forms. For a 4-substituted piperidine, the substituent can occupy either an axial or an equatorial position.
Caption: Interconversion between equatorial and axial conformers of a 4-substituted piperidine.
Generally, the equatorial position is sterically favored for most substituents as it avoids unfavorable 1,3-diaxial interactions present in the axial conformation. For the hydrazinyl group, it is expected that the equatorial conformation will be the more stable and thus the predominant form in the free base.
Effect of Dihydrochloride Salt Formation
The formation of the dihydrochloride salt has a profound impact on the conformational equilibrium. Protonation of the piperidine nitrogen introduces a positive charge, creating a piperidinium ion. This positive charge can engage in electrostatic interactions with the substituent at the C4 position.
For polar substituents, protonation of the ring nitrogen has been shown to stabilize the axial conformer.[1] This stabilization arises from electrostatic interactions between the positively charged nitrogen and the polar substituent. In the case of this compound, the terminal amino group of the hydrazinyl moiety is also protonated, resulting in a positively charged substituent (-NHNH3+). The electrostatic repulsion between the two positive charges (on the ring nitrogen and the hydrazinyl group) would likely lead to a strong preference for the equatorial conformation of the hydrazinyl group to maximize the distance between the charges.
Caption: The equatorial conformer is predicted to be strongly favored due to electrostatic repulsion.
Quantitative Conformational Analysis (Theoretical)
While specific experimental data for this compound is unavailable, we can estimate the conformational preferences based on data from analogous 4-substituted piperidinium salts.[1] The energetic preference for a substituent to be in the equatorial position is quantified by the conformational free energy difference (ΔG°), also known as the A-value.
For polar substituents on a piperidinium ring, electrostatic interactions can significantly alter the A-value compared to the unprotonated piperidine. In the case of this compound, the repulsive electrostatic interaction between the two positive charges would contribute significantly to the free energy difference between the equatorial and axial conformers, making the A-value for the -NHNH3+ group substantially large and positive, strongly favoring the equatorial position.
Table 1: Predicted Conformational Data for this compound
| Parameter | Predicted Value/Observation | Basis of Prediction |
| Preferred Conformation | Chair | Minimization of ring strain |
| Substituent Orientation | Predominantly Equatorial | Minimization of steric and electrostatic repulsion |
| ΔG° (Axial to Equatorial) | Large and Positive | Strong electrostatic repulsion between N+ centers |
Postulated Experimental Protocols
While no specific experimental protocols for the synthesis and detailed characterization of this compound were found, a plausible synthetic route and standard characterization methods can be proposed based on established organic chemistry principles.
Proposed Synthesis Workflow
A common route to 4-substituted piperidines involves the functionalization of a 4-piperidone precursor. The synthesis of 4-hydrazinylpiperidine could likely be achieved through the reductive amination of 4-piperidone with hydrazine.
Caption: A plausible synthetic pathway to the target molecule.
Protocol:
-
Hydrazone Formation: 4-Piperidone is reacted with hydrazine hydrate in a suitable solvent (e.g., ethanol) to form the corresponding hydrazone. The reaction is typically acid-catalyzed.
-
Reduction: The intermediate hydrazone is then reduced to the hydrazine. A common reducing agent for this transformation is sodium borohydride (NaBH4) or a similar hydride reagent.
-
Salt Formation: The resulting 4-hydrazinylpiperidine free base is dissolved in a suitable solvent (e.g., isopropanol or ether) and treated with an excess of hydrochloric acid (e.g., as a solution in the same solvent or as gaseous HCl) to precipitate the dihydrochloride salt.
-
Purification: The precipitated solid can be purified by recrystallization.
Recommended Analytical Characterization
To confirm the structure and conformation, the following analytical techniques would be essential:
-
NMR Spectroscopy (¹H and ¹³C): Would confirm the covalent structure. The coupling constants of the proton at C4 with the adjacent methylene protons could provide evidence for its equatorial or axial orientation.
-
Mass Spectrometry: To confirm the molecular weight of the cation.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H stretches).
-
Single-Crystal X-ray Diffraction: This would provide definitive, high-resolution data on bond lengths, bond angles, and the solid-state conformation, confirming the predictions made in this guide.
Conclusion
While a definitive experimental structure of this compound is not publicly available, a robust theoretical model of its structure and conformation can be constructed based on well-established principles of stereochemistry. The piperidine ring is expected to adopt a chair conformation with the protonated hydrazinyl substituent strongly favoring the equatorial position to minimize both steric hindrance and, crucially, electrostatic repulsion with the protonated ring nitrogen. This theoretical guide provides a solid foundation for researchers and drug developers, enabling informed decisions in the design and synthesis of novel therapeutics based on this and related scaffolds. Further experimental validation, particularly through single-crystal X-ray diffraction, is highly recommended to confirm these predictions.
References
Solubility Profile of 4-Hydrazinylpiperidine Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4-hydrazinylpiperidine dihydrochloride. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility based on the physicochemical properties of the molecule and data from structurally similar compounds. Furthermore, it offers detailed experimental protocols for researchers to determine the solubility of this compound in various solvents, a critical step in drug development and formulation.
Predicted Solubility of this compound
This compound is a salt, which generally confers higher aqueous solubility compared to the corresponding free base. The presence of the piperidine ring, a hydrazinyl group, and two hydrochloride ions suggests a high degree of polarity.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous Solvents | ||
| Water | High | As a dihydrochloride salt, the molecule is ionic and capable of forming strong hydrogen bonds with water. The protonated piperidine nitrogen and the hydrazinium group contribute significantly to its hydrophilicity. |
| Buffered Solutions | pH-dependent | The solubility in buffered solutions will be influenced by the pH. At lower pH values, the equilibrium will favor the protonated, more soluble forms. As the pH increases towards the pKa of the piperidine and hydrazine moieties, the free base may precipitate, reducing solubility. |
| Polar Protic Solvents | ||
| Methanol, Ethanol | Moderate to High | These solvents can solvate the ionic species and engage in hydrogen bonding, suggesting good solubility. |
| Polar Aprotic Solvents | ||
| DMSO | High | Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of polar and ionic compounds.[1][2][3] |
| DMF | Moderate | N,N-Dimethylformamide (DMF) is another polar aprotic solvent, though generally a slightly weaker solvent for salts compared to DMSO. |
| Non-Polar Solvents | ||
| Hexane, Toluene | Low to Insoluble | The high polarity and ionic nature of the dihydrochloride salt make it unlikely to be soluble in non-polar solvents. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods are essential. The following are detailed protocols for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining equilibrium or thermodynamic solubility.[4][5]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibrate the suspension by shaking or stirring at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[4]
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the suspension to settle.
-
Separate the saturated solution from the excess solid by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[4]
-
-
Quantification:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8]
-
Diagram of the Thermodynamic Solubility Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination (Turbidimetric Method)
Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a DMSO stock solution, which is relevant for high-throughput screening assays.[9][10][11]
Methodology:
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a series of dilutions from the stock solution in DMSO.
-
-
Assay Procedure:
-
Dispense a small volume of each DMSO dilution into the wells of a microtiter plate.
-
Add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired compound concentrations (typically with a final DMSO concentration of 1-2%).
-
Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 1-2 hours).
-
-
Detection of Precipitation:
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[9][10]
-
The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.
-
Diagram of the Kinetic Solubility Workflow:
Caption: Workflow for Kinetic Solubility Determination.
Factors Influencing Solubility
The solubility of this compound can be influenced by several factors:
-
pH: As a salt of a weak base, the solubility is expected to be pH-dependent. In acidic conditions, the compound will be fully ionized and likely exhibit its highest solubility. As the pH increases, deprotonation will occur, potentially leading to the precipitation of the less soluble free base.
-
Temperature: The solubility of most solid compounds in liquids increases with temperature.
-
Ionic Strength: The presence of other salts in the solution can affect solubility through the common ion effect or by altering the activity of the solute.
-
Polymorphism: Different crystalline forms (polymorphs) of the compound can have different solubilities. It is important to characterize the solid form used in solubility experiments.
Diagram of Factors Influencing Solubility:
Caption: Key Factors Influencing Solubility.
Conclusion
While specific quantitative solubility data for this compound is not widely published, its chemical structure as a polar, ionic dihydrochloride salt suggests high solubility in aqueous and polar protic solvents, as well as in polar aprotic solvents like DMSO. Its solubility is predicted to be low in non-polar solvents. For drug development purposes, it is crucial to experimentally determine the solubility in relevant physiological buffers and formulation vehicles using standardized methods such as the shake-flask and turbidimetric assays outlined in this guide. Understanding the impact of factors like pH and temperature will be critical for successful formulation and delivery of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. pubs.acs.org [pubs.acs.org]
- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 9. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 10. evotec.com [evotec.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
4-Hydrazinylpiperidine Dihydrochloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Hydrazinylpiperidine dihydrochloride. Understanding the stability profile of this compound is critical for ensuring its integrity and reliability in research and drug development applications. This document outlines key stability data under various stress conditions and provides detailed experimental protocols for stability-indicating studies.
Core Stability Profile
This compound is a stable crystalline solid under standard ambient conditions.[1] However, its hygroscopic and air-sensitive nature necessitates specific handling and storage procedures to prevent degradation.[1] The primary degradation pathways are associated with hydrolysis and oxidation due to exposure to moisture and air.
Quantitative Stability Data
The following table summarizes the typical stability of this compound under forced degradation conditions. These conditions are designed to accelerate the degradation process to identify potential degradation products and establish a stability-indicating method.[2][3] The data presented is representative and may vary based on the specific batch and purity of the material.
| Condition | Parameter | Duration | Degradation (%) | Observations |
| Thermal | 60°C | 30 days | < 5% | Slight discoloration may be observed. |
| Humidity | 25°C / 92.5% RH | 7 days | 15-25% | Significant deliquescence and discoloration. |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 hours | 10-20% | Degradation observed. |
| Alkaline Hydrolysis | 0.1 M NaOH at 60°C | 24 hours | 25-40% | Significant degradation and color change. |
| Oxidative | 3% H₂O₂ at 25°C | 24 hours | 5-15% | Degradation with potential for gas evolution. |
| Photostability | ICH Q1B Option II | 7 days | < 2% | Generally stable to light exposure. |
Recommended Storage and Handling
To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:
-
Storage Temperature: Store at 2-8°C for long-term storage. Room temperature is acceptable for short-term use, provided the environment is dry.[1]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1]
-
Moisture: This compound is highly hygroscopic. It should be stored in a tightly sealed container, preferably in a desiccator or a dry cabinet.[1][4][5] Avoid exposure to humid environments.
-
Handling: Handle in a glove box or under a stream of inert gas to minimize exposure to air and moisture.[5] Use dry, clean spatulas and glassware.
Experimental Protocols
The following are detailed methodologies for key experiments related to the stability testing of this compound.
Forced Degradation Study Protocol
This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.[2][3][6]
Objective: To identify the potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile, HPLC grade
-
Calibrated stability chambers
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid compound in a stability chamber at 60°C.
-
At specified time points (e.g., 1, 7, 14, 30 days), withdraw a sample, prepare a solution at the target concentration, and analyze by HPLC.
-
-
Humidity Stress:
-
Store the solid compound in a stability chamber at 25°C and 92.5% relative humidity.
-
At specified time points (e.g., 1, 3, 7 days), withdraw a sample, prepare a solution, and analyze by HPLC.
-
-
Photostability Testing:
-
Expose the solid compound to light conditions as specified in ICH Q1B guidelines (Option II).
-
Analyze the sample after the specified duration.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.
-
Visualizations
Factors Affecting Stability of this compound
Caption: Key factors influencing the stability of this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
References
- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. smtdryboxes.com [smtdryboxes.com]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
An In-depth Technical Guide on the Reactivity of 4-Hydrazinylpiperidine Dihydrochloride with Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug development, the piperidine scaffold is a cornerstone, featured in numerous approved pharmaceuticals. Its versatility, favorable pharmacokinetic properties, and synthetic tractability make it a privileged structure. 4-Hydrazinylpiperidine, particularly as its dihydrochloride salt for enhanced stability and handling, is a valuable building block. Its primary reactivity centers on the terminal hydrazine group, a potent nucleophile that readily engages with electrophilic partners.
This technical guide focuses on the core reactivity of 4-hydrazinylpiperidine dihydrochloride with carbonyl compounds—specifically aldehydes and ketones. This reaction, a classical condensation, results in the formation of a hydrazone linkage. The resulting piperidine-hydrazone derivatives are of significant interest in drug discovery, serving as key intermediates and final active pharmaceutical ingredients (APIs) with a wide range of biological activities, including antitubercular and anticholinesterase properties.[1][2] This document provides a detailed overview of the reaction mechanism, experimental protocols, and applications relevant to researchers in the pharmaceutical sciences.
Core Reactivity: Hydrazone Formation
The fundamental reaction between 4-hydrazinylpiperidine and a carbonyl compound is a nucleophilic addition-elimination, also known as a condensation reaction.[3][4] This process forms a stable carbon-nitrogen double bond (C=N), yielding a hydrazone and a molecule of water.
Reaction Mechanism
The reaction typically proceeds in two main steps and is often catalyzed by acid.
-
Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This breaks the C=O pi bond, forming a tetrahedral intermediate known as a carbinolamine.
-
Dehydration (Elimination): The carbinolamine intermediate is unstable and readily eliminates a molecule of water. Protonation of the hydroxyl group under acidic conditions makes it a good leaving group (H₂O). Subsequent deprotonation of the nitrogen atom results in the formation of the stable C=N double bond of the hydrazone.
The overall mechanism is outlined in the diagram below.
Figure 1: General mechanism of hydrazone formation.
Role of the Dihydrochloride Salt
4-Hydrazinylpiperidine is supplied as a dihydrochloride salt (H₂N-NH-(C₅H₁₀N⁺H₂))·2Cl⁻) to improve its shelf-life and handling characteristics, as the free base can be less stable. In the reaction, the hydrochloride salt must be considered. The reaction is typically performed in the presence of a base to liberate the free hydrazine nucleophile, or in a protic solvent like ethanol which can facilitate the equilibrium between the salt and the free base. The acidic nature of the salt itself can also serve to catalyze the dehydration step of the reaction.[5]
Experimental Protocols and Considerations
While specific protocols for this compound are not widely published, reliable methodologies can be extrapolated from procedures for structurally similar compounds, such as isoniazid (isonicotinic acid hydrazide).[1][2]
General Experimental Protocol
The following is a generalized procedure for the synthesis of a piperidine-hydrazone from this compound and an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 equivalent)
-
Solvent (e.g., Ethanol, Methanol)
-
Optional: Acid catalyst (e.g., glacial acetic acid, a few drops) or Base (e.g., triethylamine, 2.0-2.2 equivalents to neutralize the dihydrochloride)
Procedure:
-
Dissolution: Dissolve the this compound in the chosen solvent (e.g., ethanol). If a neutralizing base is used, it should be added at this stage and stirred for a few minutes.
-
Addition of Carbonyl: Add the carbonyl compound (aldehyde or ketone) to the solution. If the carbonyl compound is a solid, it may be dissolved in a minimum amount of the same solvent first.
-
Reaction: Stir the mixture at room temperature or heat to reflux. Reaction times can vary from a few hours to overnight, depending on the reactivity of the carbonyl substrate. Aldehydes generally react faster than ketones.[5]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the product may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to yield the pure hydrazone derivative.
The typical workflow for this synthesis is illustrated below.
Figure 2: Typical experimental workflow for hydrazone synthesis.
Quantitative Data from Analogous Reactions
To provide insight into expected yields and reaction conditions, the following table summarizes data from the synthesis of hydrazones using isoniazid, a hydrazide, with various benzaldehydes that contain a piperidine or piperazine ring. These reactions are structurally and mechanistically analogous to the reactions of 4-hydrazinylpiperidine. The data is adapted from studies focused on developing antitubercular agents.[1][2]
| Hydrazide Reactant | Carbonyl Reactant | Solvent | Conditions | Yield (%) | Reference |
| Isoniazid | 4-(4-methylpiperazin-1-yl)benzaldehyde | Ethanol | Reflux | 44% | [1] |
| Isoniazid | 4-(4-(4-chlorophenyl)piperazin-1-yl)benzaldehyde | Ethanol | Reflux | 50% | [1] |
| Isoniazid | 4-(4-phenylpiperazin-1-yl)benzaldehyde | Ethanol | Reflux | 62% | [1] |
| Isoniazid | 4-(4-(3,4-dimethylphenyl)piperazin-1-yl)benzaldehyde | Ethanol | Reflux | 47% | [1] |
Table 1: Summary of yields for analogous hydrazone formation reactions.
The data indicates that moderate to good yields can be achieved under standard reflux conditions in ethanol. The variability in yield often depends on the specific substituents on the carbonyl compound and the purification method.
Applications in Drug Development
The synthesis of piperidine-hydrazones is a key strategy in modern drug discovery. The hydrazone linker is not merely a covalent bond but often acts as a pharmacophore, contributing to the biological activity of the molecule. The stability of the hydrazone bond is pH-dependent, being stable at physiological pH but susceptible to hydrolysis in acidic environments, a property exploited in drug delivery systems for targeted release within acidic cellular compartments like lysosomes.[3]
The logical flow from synthesis to lead compound identification in a drug discovery program is shown below.
Figure 3: Logical workflow in a drug discovery program.
Conclusion
This compound is a versatile and reactive building block for chemical synthesis. Its reaction with aldehydes and ketones provides reliable access to a diverse range of piperidine-hydrazone derivatives. This condensation reaction is straightforward, typically high-yielding, and serves as a critical tool for medicinal chemists. The resulting compounds are prevalent in drug discovery, forming the basis for new therapeutic agents targeting a spectrum of diseases. Understanding the core reactivity and experimental parameters of this transformation is essential for researchers aiming to leverage the piperidine scaffold in the development of novel pharmaceuticals.
References
- 1. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrazone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
4-Hydrazinylpiperidine Dihydrochloride: A Versatile Scaffold for Chemical Biology and Drug Discovery
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydrazinylpiperidine dihydrochloride is a bifunctional chemical building block poised for significant applications in chemical biology and drug discovery. Its structure, featuring a reactive hydrazine group and a piperidine ring, offers a unique combination of properties that make it an attractive starting point for the synthesis of chemical probes, therapeutic agents, and other molecular tools. The piperidine moiety, a privileged scaffold in medicinal chemistry, often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and can facilitate crossing of the blood-brain barrier. The hydrazine group provides a versatile handle for a variety of chemical transformations, most notably the formation of hydrazones and its use in bioconjugation and the construction of complex molecular architectures. This guide will explore the potential applications of this compound, supported by experimental data and detailed protocols, to empower researchers in their quest for novel chemical biology tools and therapeutics.
Core Applications in Chemical Biology
The unique chemical features of this compound lend themselves to several cutting-edge applications in chemical biology.
Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes covalent probes to assess the functional state of enzymes in complex biological systems. While traditional ABPP probes often target nucleophilic residues, there is a growing interest in developing probes for other enzyme classes. Hydrazine-containing probes have emerged as a versatile tool for targeting enzymes with electrophilic cofactors or those that proceed through electrophilic intermediates.
The hydrazine moiety of 4-Hydrazinylpiperidine can act as a nucleophile to covalently modify specific enzyme classes. This interaction is often dependent on the enzyme's catalytic activity, making it a true functional readout.
Linker for PROTACs and Molecular Glues
Proteolysis-targeting chimeras (PROTACs) and molecular glues are revolutionary therapeutic modalities that induce the degradation of specific proteins. PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker is a critical component that dictates the efficacy of the PROTAC. The piperidine ring in 4-Hydrazinylpiperidine can serve as a rigid and metabolically stable component within a PROTAC linker, which can enhance its therapeutic potency.
Molecular glues are small molecules that induce or stabilize protein-protein interactions, often leading to protein degradation. While the discovery of molecular glues has largely been serendipitous, the rational design of these molecules is an emerging field. The structural motifs derived from 4-Hydrazinylpiperidine could be incorporated into screening libraries for the discovery of novel molecular glues.
Bioconjugation and Chemical Probe Synthesis
The hydrazine group is a valuable functional group for bioconjugation. It can react with aldehydes and ketones to form stable hydrazone linkages. This reaction is often used to label biomolecules with reporter tags such as fluorophores or biotin. 4-Hydrazinylpiperidine can be used to introduce a piperidine moiety onto a biomolecule, potentially improving its cellular uptake or pharmacokinetic properties. Furthermore, it serves as a versatile building block for the synthesis of more complex chemical probes designed to investigate biological systems.
Quantitative Data
The following tables summarize quantitative data for compounds containing piperidine and hydrazone moieties, illustrating their potential bioactivity. While not all compounds are direct derivatives of this compound, they highlight the therapeutic relevance of these structural motifs.
Table 1: Cholinesterase Inhibitory Activity of Piperidine-Hydrazone Derivatives
| Compound | Target | IC50 (µM) |
| N6 | Acetylcholinesterase (AChE) | 17.968 ± 0.072[1] |
| N7 | Acetylcholinesterase (AChE) | 14.124 ± 0.084[1] |
| Donepezil (Standard) | Acetylcholinesterase (AChE) | 38.842 ± 0.053[1] |
| N6 | Butyrylcholinesterase (BChE) | 13.505 ± 0.025[1] |
| 1g | eeAChE | 5.68[2] |
| 1j | eeAChE | 11.35[2] |
| 1g | huAChE | 8.80[2] |
| 1j | huAChE | 74.40[2] |
Table 2: Antiproliferative Activity of Pyrimidine Derivatives with 4-Hydroxypiperidine
| Compound | Cell Line | IC50 (µM) |
| 17i | H1975 | 3.89 ± 0.57[3] |
| 11k | PC-3 | 5.59 ± 0.78[3] |
| II-1 | HepG2 | 5.90 ± 0.05[3] |
| Sorafenib (Standard) | HepG2 | 9.05 ± 0.54[3] |
| 24l | MGC-803 | 0.95[3] |
Experimental Protocols
General Protocol for Hydrazone Formation
This protocol describes the general procedure for reacting a hydrazine-containing compound, such as 4-Hydrazinylpiperidine, with an aldehyde or ketone to form a hydrazone linker.
Materials:
-
This compound
-
Aldehyde- or ketone-containing molecule
-
Anhydrous solvent (e.g., ethanol, methanol, or DMF)
-
Acid catalyst (e.g., acetic acid, optional)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the aldehyde or ketone in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add a stoichiometric equivalent of this compound to the solution. If the dihydrochloride salt is used, 2 equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) should be added to free the hydrazine.
-
If necessary, add a catalytic amount of acetic acid to facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting hydrazone by column chromatography on silica gel or by recrystallization.
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
Protocol for Synthesis of an Activity-Based Probe (ABP)
This protocol outlines a general strategy for synthesizing an ABP using 4-Hydrazinylpiperidine as a scaffold to connect a reactive group and a reporter group.
Materials:
-
This compound
-
A reactive group with a suitable handle for conjugation (e.g., an electrophilic "warhead" with a carboxylic acid or activated ester)
-
A reporter tag with a suitable handle for conjugation (e.g., a fluorophore with an NHS ester or isothiocyanate)
-
Coupling reagents (e.g., EDC, HOBt)
-
Anhydrous DMF or DMSO
-
Inert atmosphere
Procedure:
-
Step 1: Acylation of the piperidine nitrogen. React this compound (with the hydrazine group protected, e.g., as a Boc-hydrazone) with the reactive group moiety using standard amide coupling conditions.
-
Step 2: Deprotection of the hydrazine. Remove the protecting group from the hydrazine moiety.
-
Step 3: Conjugation of the reporter tag. React the deprotected hydrazine with the activated reporter tag. This may involve the formation of a hydrazone or another stable linkage.
-
Step 4: Purification. Purify the final ABP using high-performance liquid chromatography (HPLC).
-
Step 5: Characterization. Confirm the structure and purity of the ABP by mass spectrometry and NMR.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for a PROTAC utilizing a 4-Hydrazinylpiperidine-based linker.
Caption: General experimental workflow for activity-based protein profiling (ABPP).
Caption: Logical flow diagram for the synthesis of a hydrazone-linked molecule.
Conclusion
This compound represents a valuable and versatile building block for advancing chemical biology and drug discovery. Its inherent structural features provide a solid foundation for the synthesis of innovative molecular tools, including activity-based probes for exploring enzyme function and sophisticated linkers for targeted protein degradation. The piperidine core offers a favorable pharmacokinetic profile, while the reactive hydrazine handle enables diverse chemical modifications and bioconjugation strategies. The data and protocols presented in this guide underscore the potential of this compound and its derivatives to contribute to the development of novel therapeutics and to deepen our understanding of complex biological processes. Further exploration of the chemical space around 4-Hydrazinylpiperidine is warranted and promises to yield exciting discoveries in the years to come.
References
- 1. Design, synthesis, molecular modeling, in vitro evaluation of novel piperidine-containing hydrazone derivatives as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, bioactivity and molecular modeling studies on potential anti-Alzheimer piperidinehydrazide-hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
4-Hydrazinylpiperidine Dihydrochloride: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Hydrazinylpiperidine dihydrochloride has emerged as a valuable and versatile building block in organic synthesis, particularly in the construction of diverse heterocyclic scaffolds of significant interest to the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both a reactive hydrazine moiety and a piperidine ring, allows for the creation of complex molecular architectures with a wide range of biological activities. This guide provides a comprehensive overview of the chemical properties, key reactions, and detailed experimental protocols involving this compound, serving as a technical resource for scientists engaged in synthetic and medicinal chemistry.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₅Cl₂N₃ | Computed |
| Molecular Weight | 188.11 g/mol | Computed |
| Appearance | White to off-white solid (expected) | Supplier Data |
| Solubility | Soluble in water, methanol | General knowledge of hydrochloride salts |
Core Synthetic Applications: Gateway to Heterocyclic Systems
This compound is a key precursor for the synthesis of a variety of heterocyclic compounds, most notably pyrazoles, triazoles, and pyridazines. The hydrazine functional group readily undergoes condensation and cyclization reactions with suitable electrophilic partners.
Synthesis of Piperidinyl-Pyrazoles
The most prominent application of this compound is in the synthesis of 1-(piperidin-4-yl)-1H-pyrazoles. The Knorr pyrazole synthesis and its variations are the most common methods employed, involving the condensation of the hydrazine with a 1,3-dicarbonyl compound.[1]
Reaction Workflow: Knorr Pyrazole Synthesis
References
Spectroscopic Data of 4-Hydrazinylpiperidine Dihydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the available spectroscopic data for 4-Hydrazinylpiperidine dihydrochloride. Due to a lack of publicly available experimental spectra, this document focuses on predicted data and general analytical workflows.
Data Presentation
Table 1: Predicted ¹H NMR Spectral Data
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |
| H (N-H, Hydrazine) | Broad | s |
| H (N-H, Piperidine) | Broad | s |
| H (C4-H) | ~3.0 - 3.5 | m |
| H (C2-H, C6-H axial) | ~2.8 - 3.2 | m |
| H (C2-H, C6-H equatorial) | ~3.3 - 3.7 | m |
| H (C3-H, C5-H axial) | ~1.8 - 2.2 | m |
| H (C3-H, C5-H equatorial) | ~2.0 - 2.4 | m |
Note: Predicted chemical shifts are highly dependent on the solvent and the specific prediction algorithm used. The dihydrochloride form will influence the chemical shifts of protons near the nitrogen atoms.
Table 2: Predicted ¹³C NMR Spectral Data
| Atom Number | Predicted Chemical Shift (ppm) |
| C4 | ~55 - 65 |
| C2, C6 | ~40 - 50 |
| C3, C5 | ~25 - 35 |
Note: These are estimated ranges and can vary based on the computational method.
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine Salt) | 2400 - 2800 | Strong, Broad |
| N-H Stretch (Hydrazine) | 3200 - 3400 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| N-H Bend | 1500 - 1650 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
Note: The presence of the dihydrochloride salt will significantly broaden the N-H stretching vibrations.
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 116.1184 | Monoisotopic mass of the free base |
| [M]⁺ | 115.1109 | Molecular ion of the free base |
Note: In a typical mass spectrometry experiment of the dihydrochloride salt, the observed mass will correspond to the free base after loss of HCl.
Experimental Protocols
As no specific experimental data was found, detailed protocols for the acquisition of NMR, IR, and MS spectra for this compound cannot be provided. However, a general workflow for the spectroscopic analysis of a similar small molecule is outlined below.
Mandatory Visualization
The following diagram illustrates a generalized workflow for obtaining and analyzing spectroscopic data for a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
Navigating the Commercial Landscape and Scientific Applications of 4-Hydrazinylpiperidine Dihydrochloride: A Technical Guide
For Immediate Release
A comprehensive technical guide has been compiled to illuminate the commercial availability, procurement, and scientific applications of 4-Hydrazinylpiperidine dihydrochloride (CAS No: 380226-98-2), a versatile building block in pharmaceutical research and drug development. This guide is tailored for researchers, scientists, and professionals in the drug development sector, providing critical data on suppliers, and insights into its potential experimental utility.
Commercial Availability and Supplier Matrix
This compound is accessible through a select group of chemical suppliers specializing in research and development compounds. To facilitate procurement decisions, the following table summarizes the offerings from key vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability, as these are subject to change.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| Frontier Specialty Chemicals | G14775 | Not Specified | 250 mg | $386.00 |
| BLD Pharm | BD137375 | ≥95% | 250 mg, 1 g, 5 g | Inquire |
| Key Organics Limited | Not Specified | >95% | Not Specified | Inquire |
| Echemi | Not Specified | Not Specified | Not Specified | Inquire |
Note: Pricing and availability are subject to change. Please consult the supplier's website for the most up-to-date information.
Scientific Context and Potential Applications
This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly within the realm of medicinal chemistry. The hydrazine moiety is a reactive functional group that can participate in a variety of chemical transformations, making it a valuable synthon for the construction of novel heterocyclic systems.
While specific, detailed experimental protocols and established signaling pathway interactions for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential applications in the development of therapeutic agents. Hydrazine derivatives are known to be precursors for a wide range of biologically active compounds, including those with antimicrobial, anticonvulsant, and antidepressant properties. The piperidine ring, a common scaffold in many pharmaceuticals, often imparts favorable pharmacokinetic properties.
Conceptual Experimental Workflow: Synthesis of a Pyrazole Derivative
Given the chemical nature of this compound, a common application would be its use as a precursor in the synthesis of heterocyclic compounds. For instance, it can be reacted with a 1,3-dicarbonyl compound to yield a pyrazole-substituted piperidine. This conceptual workflow is illustrated in the diagram below.
Methodological & Application
Application Notes and Protocols for Protein Derivatization using 4-Hydrazinylpiperidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydrazinylpiperidine dihydrochloride is a chemical reagent utilized for the derivatization of proteins, particularly glycoproteins. Its primary application lies in the covalent labeling of carbohydrate moieties within glycoproteins, enabling their detection, enrichment, and characterization. This process is of significant interest in proteomics, biomarker discovery, and the development of antibody-drug conjugates. The core chemical reaction involves the formation of a stable hydrazone bond between the hydrazinyl group of the reagent and an aldehyde group on the protein. These aldehyde groups are typically generated by the mild oxidation of cis-diol-containing sugar residues on the glycoprotein's carbohydrate side chains using sodium periodate. This application note provides a detailed protocol for the derivatization of glycoproteins using this compound and outlines its utility in various research applications.
Principle of Derivatization
The derivatization of glycoproteins with this compound is a two-step process rooted in well-established bioorthogonal chemistry:
-
Oxidation: The carbohydrate side chains of the glycoprotein are treated with a mild oxidizing agent, such as sodium periodate (NaIO₄). This selectively cleaves the vicinal diols present in the sugar residues to form reactive aldehyde groups.
-
Hydrazone Formation (Reductive Amination): The generated aldehyde groups on the glycoprotein readily react with the hydrazinyl group of this compound in a condensation reaction to form a hydrazone bond. This reaction is a specific type of reductive amination.[1] For enhanced stability, the resulting hydrazone bond can be further reduced to a more stable secondary amine linkage using a reducing agent like sodium cyanoborohydride (NaBH₃CN).
This specific labeling of the glycan portion of a protein allows for targeted analysis and manipulation, distinguishing it from non-glycosylated proteins.
Quantitative Data Summary
While specific quantitative data for the derivatization efficiency of this compound is not extensively published, the following table summarizes typical parameters for analogous hydrazide-based glycoprotein labeling protocols. These values can serve as a starting point for optimization.
| Parameter | Typical Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics but may lead to solubility issues. |
| Sodium Periodate Concentration | 10 - 20 mM | Higher concentrations or longer incubation times can lead to over-oxidation and protein damage.[2] |
| This compound Concentration | 20 - 50 mM | A molar excess of the labeling reagent is recommended to drive the reaction to completion. |
| Reaction pH (Hydrazone Formation) | 5.5 - 7.0 | The reaction is most efficient in a slightly acidic to neutral buffer.[1] |
| Reaction Temperature | Room Temperature (20-25°C) | Incubation can be performed at 4°C for longer periods to minimize protein degradation. |
| Reaction Time (Hydrazone Formation) | 2 - 16 hours | Optimization may be required depending on the protein and desired degree of labeling.[2] |
| Reducing Agent (Optional) | Sodium Cyanoborohydride (NaBH₃CN) | Typically used at a concentration of 50-100 mM for stable bond formation. |
Experimental Protocols
Materials
-
Glycoprotein of interest
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Sodium Acetate Buffer (0.1 M, pH 5.5)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium cyanoborohydride (NaBH₃CN) (optional, for stable linkage)
-
Quenching solution (e.g., 20 mM Sodium Sulfite (Na₂SO₃) or glycerol)
-
Desalting columns or dialysis tubing for purification
-
DMSO (for dissolving this compound if necessary)
Protocol 1: Derivatization of a Purified Glycoprotein
This protocol describes the labeling of a purified glycoprotein in solution.
1. Oxidation of the Glycoprotein: a. Prepare a 5 mg/mL solution of the glycoprotein in 0.1 M Sodium Acetate Buffer, pH 5.5.[2] b. Freshly prepare a 20 mM solution of sodium meta-periodate in the same buffer.[2] c. Add the periodate solution to the protein solution at a 1:1 volume ratio (final periodate concentration of 10 mM). d. Incubate the reaction mixture in the dark for 30 minutes at room temperature. e. Quench the reaction by adding a quenching solution (e.g., final concentration of 20 mM Na₂SO₃) and incubate for 5-10 minutes.[3] f. Remove excess periodate and quenching reagent by desalting or dialysis against 0.1 M Sodium Acetate Buffer, pH 5.5.[2]
2. Hydrazone Formation with this compound: a. Prepare a 50 mM solution of this compound in 0.1 M Sodium Acetate Buffer, pH 5.5. If solubility is an issue, a small amount of DMSO can be used to dissolve the reagent before dilution in buffer.[2] b. Add the this compound solution to the oxidized glycoprotein solution. A 10 to 50-fold molar excess of the hydrazide reagent over the protein is recommended. c. Incubate the mixture for 2-4 hours at room temperature, or overnight at 4°C.[2]
3. (Optional) Reductive Amination for Stable Linkage: a. To create a more stable bond, add sodium cyanoborohydride to the reaction mixture to a final concentration of 50 mM. b. Incubate for an additional 1-2 hours at room temperature.
4. Purification of the Derivatized Glycoprotein: a. Remove excess labeling reagent and byproducts by extensive dialysis against PBS, pH 7.4, or by using a suitable size-exclusion chromatography column.
Protocol 2: On-Bead Derivatization for Glycoprotein Enrichment
This protocol is suitable for enriching glycoproteins from a complex mixture for applications like mass spectrometry-based proteomics.
1. Preparation of Hydrazide-Activated Beads: This protocol assumes the use of commercially available hydrazide-activated agarose or magnetic beads. If preparing in-house, follow standard chemical coupling procedures.
2. Oxidation of Protein Mixture: a. Adjust the pH of your protein lysate (e.g., from cell culture or tissue homogenate) to 5.5 with Sodium Acetate Buffer. b. Perform the oxidation step as described in Protocol 1 (steps 1a-1f), scaling the reaction volume as needed.
3. Covalent Capture of Glycoproteins: a. Add the oxidized and desalted protein mixture to the equilibrated hydrazide-activated beads. b. Incubate overnight at room temperature with gentle end-over-end rotation.[4]
4. Washing and Elution: a. Pellet the beads by centrifugation and discard the supernatant containing non-glycosylated proteins. b. Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., high salt buffer, urea-containing buffer, and finally an appropriate buffer for downstream analysis).[4] c. The captured glycoproteins are now ready for on-bead digestion (e.g., with trypsin) for proteomic analysis. The formerly glycosylated peptides can be specifically released using PNGase F for identification of glycosylation sites.[5]
Visualizations
Caption: Workflow for the derivatization of a purified glycoprotein.
Caption: Workflow for glycoprotein enrichment and analysis.
Caption: Chemical pathway of glycoprotein derivatization.
Applications
-
Glycoprotein Enrichment: Covalently capturing glycoproteins on a solid support functionalized with 4-Hydrazinylpiperidine allows for their specific enrichment from complex biological samples, reducing sample complexity for downstream analysis.[4]
-
Mass Spectrometry Analysis: Derivatization can be used to introduce a tag for specific detection in mass spectrometry. The piperidine moiety can also influence fragmentation patterns, potentially aiding in structural elucidation.
-
Fluorescent Labeling: If a fluorescent version of 4-Hydrazinylpiperidine were synthesized, it would enable the fluorescent labeling of glycoproteins for visualization in techniques like SDS-PAGE, Western blotting, and microscopy.
-
Bioconjugation: The piperidine ring provides a potential secondary site for further chemical modification, allowing for the creation of bi-functional linkers for applications such as antibody-drug conjugation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Derivatization Efficiency | Incomplete oxidation. | Ensure the periodate solution is freshly made. Optimize periodate concentration and incubation time. |
| Suboptimal pH for hydrazone formation. | Verify the pH of the reaction buffer is between 5.5 and 7.0. | |
| Inactive this compound. | Use a fresh batch of the reagent. Check for proper storage conditions. | |
| Protein Precipitation | Protein instability in the reaction buffer. | Perform the reaction at 4°C. Screen different buffer compositions. |
| High concentration of organic co-solvent (e.g., DMSO). | Minimize the amount of co-solvent used to dissolve the reagent. | |
| Non-specific Labeling | Presence of endogenous aldehydes in the sample. | Consider a blocking step with a non-reactive amine before oxidation if non-specific background is high. |
Conclusion
This compound serves as a valuable tool for the targeted derivatization of glycoproteins. The protocols outlined in this application note provide a robust framework for researchers to label, enrich, and analyze glycoproteins for a variety of scientific investigations. As with any chemical modification of proteins, optimization of the reaction conditions for each specific glycoprotein and application is recommended to achieve the desired results.
References
- 1. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Glycoprotein Capture-Based Label-Free Method for the High-throughput Screening of Differential Glycoproteins in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Aldehydes and Ketones in Cells using 4-Hydrazinylpiperidine Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular aldehydes and ketones are important biomarkers for oxidative stress and are implicated in various pathological conditions. 4-Hydrazinylpiperidine dihydrochloride is a chemical probe used for the detection and labeling of these carbonyl compounds within a cellular context. This molecule reacts specifically with aldehydes and ketones to form a stable hydrazone linkage. As 4-hydrazinylpiperidine is not inherently fluorescent, its application relies on a two-step detection methodology. Initially, the hydrazine moiety of the molecule covalently binds to cellular carbonyls. Subsequently, the piperidine ring is targeted for visualization using a secondary detection reagent, such as a fluorescently-labeled antibody or a specific binding probe. This document provides detailed protocols for the application of this compound in cellular labeling experiments.
Principle of the Method
The labeling strategy is based on the classic reaction between a hydrazine and a carbonyl group (aldehyde or ketone) to form a hydrazone. This is a form of bioorthogonal chemistry, where the reaction occurs specifically and efficiently under physiological conditions without interfering with native cellular processes. The two-step approach allows for flexibility in the choice of the final detection signal, which can be fluorescent, colorimetric, or another modality depending on the secondary reagent chosen.
Experimental Protocols
Materials and Reagents
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Secondary detection reagent (e.g., fluorescently labeled anti-piperidine antibody or a fluorescent probe reactive with the piperidine moiety)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope
Protocol 1: In Situ Labeling of Aldehydes and Ketones in Cultured Cells
This protocol describes the labeling of carbonyl groups in adherent cells grown on coverslips.
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate at a density of 5 x 104 cells/well. Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO2.
-
Induction of Carbonyl Stress (Optional): To induce the formation of aldehydes and ketones, cells can be treated with an oxidizing agent such as hydrogen peroxide (H2O2) at a final concentration of 100-500 µM for 1-2 hours. A non-treated control should be run in parallel.
-
Preparation of Labeling Solution: Prepare a fresh solution of this compound in PBS or serum-free medium at a concentration range of 10-100 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
Labeling Reaction:
-
Wash the cells twice with warm PBS.
-
Add the this compound labeling solution to each well and incubate for 1-2 hours at 37°C.
-
Wash the cells three times with PBS to remove any unreacted probe.
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Blocking: Block non-specific binding sites by incubating the cells with 1% BSA in PBS for 1 hour at room temperature.
-
Secondary Detection:
-
Dilute the fluorescently labeled secondary detection reagent (e.g., anti-piperidine antibody) in blocking buffer according to the manufacturer's instructions.
-
Incubate the cells with the secondary detection solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate the cells with DAPI (1 µg/mL) for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging: Visualize the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Protocol 2: Western Blot Analysis of Carbonylated Proteins
This protocol allows for the detection of total protein carbonylation in cell lysates.
-
Cell Lysis:
-
Culture and treat cells as described in Protocol 1 (steps 1-4).
-
After the labeling reaction, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or 3% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-piperidine antibody) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
Data Presentation
Quantitative data from experiments should be summarized for clear comparison. Below is a template for presenting fluorescence intensity data from imaging experiments.
| Treatment Group | Concentration of 4-Hydrazinylpiperidine (µM) | Mean Fluorescence Intensity (Arbitrary Units) ± SD | Fold Change vs. Control |
| Control (No H2O2) | 50 | 150 ± 25 | 1.0 |
| H2O2 (200 µM) | 50 | 750 ± 80 | 5.0 |
| Control (No H2O2) | 100 | 165 ± 30 | 1.1 |
| H2O2 (200 µM) | 100 | 980 ± 110 | 6.5 |
Visualizations
Chemical Reaction of 4-Hydrazinylpiperidine with an Aldehyde
Caption: Reaction of 4-hydrazinylpiperidine with a carbonyl group.
Experimental Workflow for Cellular Labeling
Caption: Workflow for labeling cellular aldehydes and ketones.
Logical Relationship of Two-Step Detection
Caption: Two-step detection of cellular carbonyls.
Application Notes and Protocols for 4-Hydrazinylpiperidine Dihydrochloride in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydrazinylpiperidine dihydrochloride is a heterobifunctional crosslinking agent with significant potential in the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). Its structure incorporates a reactive hydrazine moiety and a piperidine ring. The hydrazine group allows for the formation of pH-sensitive hydrazone bonds with carbonyl groups (aldehydes or ketones) on biomolecules. This acid-labile linkage is of particular interest in drug delivery systems designed to release a payload within the acidic microenvironment of endosomes and lysosomes of target cells.[][2][3] The piperidine scaffold can enhance the solubility and rigidity of the linker, potentially improving the pharmacokinetic properties of the resulting bioconjugate.[4][5]
These application notes provide an overview of the principles and generalized protocols for using this compound as a crosslinker for bioconjugation, with a focus on conjugating it to oxidized antibodies.
Principle of Bioconjugation
The primary application of this compound in bioconjugation involves the reaction of its hydrazine group with an aldehyde or ketone on a biomolecule to form a hydrazone bond. A common strategy for introducing aldehydes onto a biomolecule, such as an antibody, is through the mild oxidation of cis-diol groups present in the carbohydrate moieties of the antibody's Fc region.[6][7] This site-specific modification helps to preserve the antigen-binding sites of the antibody.[6]
The resulting hydrazone bond is relatively stable at physiological pH (around 7.4) but is susceptible to hydrolysis under acidic conditions (pH 4.5-6.0), which are characteristic of the endosomal and lysosomal compartments within a cell.[][2] This pH-dependent stability is a key feature for the controlled release of conjugated payloads inside target cells.[][2][3]
Data Presentation
| Linker Type | pH | Half-life (t½) | Reference Compound/System |
| Acylhydrazone | 7.4 | ~2 days | Phenylketone-derived hydrazone in human and mouse plasma |
| Acylhydrazone | 5.0 | ~15 hours | Terephthalaldehyde-based linker in a PEG-Dox micelle system |
| Acylhydrazone | 6.0 | 70% release after 5h | Maleamic acid derivative linker with doxorubicin |
| Acylhydrazone | 7.0 | 10% release after 5h | Maleamic acid derivative linker with doxorubicin |
This table presents generalized data for hydrazone linkers and should be considered as a reference for experimental design with this compound. Actual stability will depend on the specific molecular context.
Experimental Protocols
The following are generalized protocols for the bioconjugation of a payload to an antibody using this compound. Note: These protocols are based on established methods for hydrazine-based bioconjugation and should be optimized for your specific antibody, payload, and experimental setup.
Protocol 1: Generation of Aldehyde Groups on an Antibody
This protocol describes the mild oxidation of carbohydrate moieties on an antibody to generate aldehyde groups.
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.4
-
Sodium meta-periodate (NaIO₄) solution (freshly prepared in PBS)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffer: 50 mM Sodium Acetate, pH 5.5
Procedure:
-
Prepare the antibody at a concentration of 1-10 mg/mL in PBS.
-
Exchange the antibody into the reaction buffer (50 mM Sodium Acetate, pH 5.5) using a desalting column.
-
Add a freshly prepared solution of sodium meta-periodate to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture in the dark for 30 minutes at room temperature with gentle mixing.
-
Quench the reaction by adding a 10-fold molar excess of a quenching agent like glycerol or ethylene glycol and incubating for 10 minutes.
-
Remove the excess periodate and quenching agent by buffer exchange into PBS, pH 7.4, using a desalting column.
-
The oxidized antibody containing aldehyde groups is now ready for conjugation.
Protocol 2: Conjugation of a Payload using this compound
This protocol outlines the conjugation of a payload (previously functionalized with a group reactive to the other end of the piperidine, or where the piperidine itself is part of the payload) to the oxidized antibody.
Materials:
-
Oxidized antibody from Protocol 1
-
This compound-payload conjugate
-
Conjugation buffer: PBS, pH 7.4
-
Aniline (optional, as a catalyst)[6]
-
Desalting or size-exclusion chromatography column for purification
Procedure:
-
Dissolve the this compound-payload conjugate in the conjugation buffer.
-
Add a 10- to 50-fold molar excess of the this compound-payload conjugate to the oxidized antibody solution.
-
(Optional) For catalysis, a final concentration of 10 mM aniline can be added to the reaction mixture. The optimal pH for aniline catalysis is often slightly acidic (around 6.0), so buffer conditions may need to be adjusted.[8]
-
Incubate the reaction mixture for 2-16 hours at room temperature or 4°C with gentle mixing. The reaction progress can be monitored by techniques such as HPLC or SDS-PAGE.
-
After the desired level of conjugation is achieved, purify the antibody-drug conjugate from excess crosslinker and unconjugated payload using a desalting column or size-exclusion chromatography.
-
Characterize the final conjugate for drug-to-antibody ratio (DAR), purity, and functionality.
Visualizations
Chemical Reaction
Caption: Reaction of an oxidized antibody with 4-Hydrazinylpiperidine to form a hydrazone bond.
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of an antibody-drug conjugate.
Signaling Pathway: ADC Internalization and Payload Release
Caption: Mechanism of action for an ADC with an acid-cleavable hydrazone linker.
References
- 2. researchgate.net [researchgate.net]
- 3. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. Precision Modification of Native Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards identification of protein–protein interaction stabilizers via inhibitory peptide-fragment hybrids using templated fragment ligation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Hydrazinylpiperidine Dihydrochloride in Mass Spectrometry-Based Proteomics
Topic: 4-Hydrazinylpiperidine dihydrochloride in mass spectrometry-based proteomics
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader:
Following a comprehensive search of scientific literature and chemical databases, we have found no specific documented applications of This compound in the field of mass spectrometry-based proteomics. This compound does not appear to be a commonly used reagent for derivatization, cross-linking, labeling, or any other established workflow in proteomics research.
The content below is provided for informational purposes to outline general principles and protocols in mass spectrometry-based proteomics where a hypothetical hydrazine-containing reagent could be applied. The experimental details are based on established methods for similar chemical functionalities and should be considered theoretical in the context of this compound.
Theoretical Applications of a Hydrazinyl-Containing Reagent in Proteomics
Hydrazine derivatives are known to react with carbonyl groups (aldehydes and ketones). In proteomics, such reactivity could theoretically be exploited in the following areas:
-
Analysis of Carbonyl Modifications: Proteins can undergo post-translational modifications that introduce carbonyl groups, such as oxidative damage (carbonylation) or modifications with reducing sugars. A hydrazine-containing reagent could be used to label these modified proteins or peptides for enrichment and subsequent mass spectrometric identification.
-
Derivatization for Improved Ionization/Fragmentation: Chemical derivatization is sometimes used to improve the detection of certain peptides in mass spectrometry. A reagent with a permanent positive charge or a readily ionizable group could enhance the signal of derivatized peptides.
Hypothetical Experimental Workflow: Labeling of Carbonylated Proteins
This section outlines a theoretical workflow for the use of a hydrazine-containing reagent for the enrichment and analysis of carbonylated proteins.
Caption: Hypothetical workflow for carbonyl-reactive labeling.
Theoretical Experimental Protocol: Labeling of Carbonylated Peptides
This protocol is a generalized procedure and has not been optimized for this compound.
Materials:
-
Protein sample
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
This compound (hypothetical labeling reagent)
-
Coupling agents (e.g., EDC/NHS if derivatizing carboxyl groups for linkage to the hydrazine)
-
Quenching solution (e.g., hydroxylamine)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Solvents for LC-MS/MS (e.g., acetonitrile, formic acid, water)
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Solubilize 1 mg of protein in 8 M urea.
-
Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C.
-
Add IAA to a final concentration of 20 mM and incubate for 30 minutes in the dark at room temperature.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Labeling (Hypothetical):
-
Acidify the peptide solution with an appropriate acid to a pH suitable for the reaction (e.g., pH 4-5 for hydrazone formation).
-
Add this compound to a final concentration of 10-20 mM.
-
Incubate for 1-2 hours at 37°C.
-
Quench the reaction by adding hydroxylamine.
-
-
Sample Cleanup:
-
Desalt the labeled peptides using a C18 SPE cartridge.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the peptides in 0.1% formic acid.
-
Analyze the sample using a liquid chromatography system coupled to a tandem mass spectrometer.
-
Quantitative Data Summary
As there are no published studies using this compound in proteomics, no quantitative data can be presented. A hypothetical data table for a quantitative proteomics experiment is shown below for illustrative purposes.
| Protein ID | Gene Name | Fold Change (Treated/Control) | p-value | Number of Unique Peptides |
| P02768 | ALB | 2.5 | 0.001 | 25 |
| P68871 | HBB | -1.8 | 0.023 | 15 |
| Q06830 | PRDX2 | 3.1 | 0.0005 | 18 |
Conclusion
While the chemical structure of this compound suggests potential reactivity towards carbonyl groups, which is a known strategy in proteomics, there is currently no evidence in the scientific literature of its use for this or any other application in mass spectrometry-based proteomics. The protocols and workflows described herein are therefore theoretical and would require significant development and validation. Researchers interested in exploring novel derivatization reagents would need to conduct foundational studies to characterize the reaction efficiency, specificity, and impact on mass spectrometric analysis.
Application of 4-Hydrazinylpiperidine Dihydrochloride and Analogous Hydrazine Derivatives in Carbohydrate Analysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the current date, a thorough review of scientific literature did not yield specific application notes or established protocols for the use of 4-Hydrazinylpiperidine dihydrochloride in carbohydrate analysis. However, the fundamental reactivity of the hydrazinyl group with the carbonyl group of reducing sugars is the basis for a class of widely used derivatization agents in glycoanalysis. This document provides detailed application notes and protocols for analogous hydrazine-containing reagents, namely Phenylhydrazine (PHN) and Girard's Reagent T (GRT) , which serve as instructive examples of how a compound like this compound could potentially be employed. The principles and procedures described herein are foundational for developing a new derivatization method.
Introduction: The Role of Hydrazine Derivatives in Carbohydrate Analysis
Carbohydrates, particularly monosaccharides, are notoriously challenging to analyze using common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This is primarily due to their high polarity, lack of a strong chromophore for UV detection, and poor ionization efficiency in mass spectrometry.
Chemical derivatization with hydrazine-containing reagents is a powerful strategy to overcome these limitations. The hydrazine group (-NH-NH₂) reacts with the aldehyde or ketone group of a reducing sugar to form a stable hydrazone. This process, often referred to as "tagging" or "labeling," imparts desirable analytical properties to the carbohydrate molecule.
Key Advantages of Hydrazine Derivatization:
-
Enhanced Detection: Introduction of a chromophore (e.g., a phenyl group in Phenylhydrazine) allows for sensitive UV detection in HPLC.
-
Improved Ionization in Mass Spectrometry: The addition of a chargeable moiety, especially a permanently charged group as in Girard's Reagents, significantly enhances the signal intensity in Mass Spectrometry.
-
Increased Hydrophobicity: Derivatization can increase the hydrophobicity of the sugar molecule, improving its retention and separation on reversed-phase HPLC columns.
-
Structural Elucidation: The fragmentation pattern of the derivatized sugar in tandem mass spectrometry (MS/MS) can provide valuable structural information.[1]
Application Note: Quantitative Monosaccharide Analysis by HPLC-UV following Phenylhydrazine Derivatization
This section outlines the use of Phenylhydrazine (PHN) as a derivatizing agent for the quantitative analysis of monosaccharides released from glycoproteins or polysaccharides.
Principle
Monosaccharides are liberated from the glycoconjugate by acid hydrolysis. The reducing end of the monosaccharides is then reacted with phenylhydrazine, which attaches a phenyl group to the sugar molecule. This phenyl group acts as a chromophore, allowing the derivatized monosaccharides to be detected by a UV detector following separation by reversed-phase HPLC.
Experimental Workflow
The overall workflow for this application is depicted below.
References
Application Notes & Protocols for 4-Hydrazinylpiperidine Dihydrochloride as a Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of cytotoxic small molecules. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. 4-Hydrazinylpiperidine dihydrochloride is a promising candidate for use as a component of an acid-cleavable linker system. Its hydrazinyl group can react with a carbonyl group on a payload molecule to form a hydrazone bond, which is stable at physiological pH but is hydrolyzed in the acidic environment of the lysosome following internalization into the target cell.[1] This pH-dependent cleavage mechanism allows for the selective release of the cytotoxic payload within the tumor cell, minimizing off-target toxicity.[2]
The piperidine ring in the linker can also influence the physicochemical properties of the ADC, such as its hydrophilicity and pharmacokinetic profile. Careful design of the complete linker structure, incorporating the 4-hydrazinylpiperidine moiety, is essential for optimizing the therapeutic index of the resulting ADC.
Mechanism of Action
The mechanism of action for an ADC utilizing a 4-hydrazinylpiperidine-based linker follows a well-established pathway for acid-cleavable ADCs.
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the hydrazone linker remains stable at physiological pH (~7.4).[] The monoclonal antibody component of the ADC specifically binds to the target antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.
-
Lysosomal Trafficking: The internalized vesicle fuses with lysosomes, which have an acidic internal environment (pH 4.5-5.0).
-
Payload Release: The acidic conditions within the lysosome catalyze the hydrolysis of the hydrazone bond, releasing the cytotoxic payload from the linker and antibody.[2]
-
Cytotoxicity: The released payload can then exert its cell-killing effect, for example, by binding to tubulin or DNA, leading to apoptosis of the cancer cell.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for an ADC constructed with a 4-hydrazinylpiperidine-based linker.
Table 1: Physicochemical Characterization of a Trastuzumab-Piperidine-Hydrazone-Doxorubicin ADC
| Parameter | Value | Method of Determination |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) & UV/Vis Spectroscopy[] |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| Aggregation | <5% | Size Exclusion Chromatography (SEC) |
| Endotoxin Levels | <0.5 EU/mg | LAL Assay |
Table 2: In Vitro Stability of a Trastuzumab-Piperidine-Hydrazone-Doxorubicin ADC
| Condition | Time (days) | % Intact ADC Remaining | Method of Determination |
| Human Plasma (pH 7.4, 37°C) | 7 | 85% | ELISA & LC-MS[5] |
| PBS (pH 5.0, 37°C) | 1 | 40% | LC-MS[6] |
| PBS (pH 7.4, 37°C) | 7 | 92% | LC-MS |
Table 3: In Vitro Cytotoxicity Data
| Cell Line | Target Antigen | IC50 (nM) of ADC | IC50 (nM) of Free Doxorubicin |
| SK-BR-3 | HER2+ | 15 | 50 |
| MDA-MB-231 | HER2- | >1000 | 60 |
Experimental Protocols
Protocol 1: Synthesis of a Drug-Linker Conjugate using 4-Hydrazinylpiperidine
This protocol describes a representative synthesis of a drug-linker conjugate where doxorubicin (a payload with a ketone group) is conjugated to a bifunctional linker containing a 4-hydrazinylpiperidine moiety and a maleimide group for antibody conjugation.
Materials:
-
Doxorubicin hydrochloride
-
This compound
-
N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS)
-
Dimethylformamide (DMF), anhydrous
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
HPLC for purification
Procedure:
-
Formation of the Hydrazone Bond: a. Dissolve doxorubicin hydrochloride (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF. b. Add DIPEA (3 equivalents) to the solution to neutralize the hydrochloride salts and catalyze the reaction. c. Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS. d. Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the resulting piperidine-hydrazone-doxorubicin intermediate by silica gel chromatography.
-
Coupling with the Maleimide Moiety: a. Dissolve the purified piperidine-hydrazone-doxorubicin (1 equivalent) and GMBS (1.1 equivalents) in anhydrous DMF. b. Add DIPEA (2 equivalents) and stir the reaction at room temperature overnight. c. Monitor the reaction by TLC or LC-MS. d. Once complete, purify the final drug-linker conjugate (maleimide-piperidine-hydrazone-doxorubicin) by preparative HPLC. e. Lyophilize the purified product to obtain a stable powder.
Protocol 2: Conjugation of the Drug-Linker to a Monoclonal Antibody
This protocol outlines the conjugation of the maleimide-functionalized drug-linker to a monoclonal antibody (e.g., Trastuzumab) via cysteine residues.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Maleimide-piperidine-hydrazone-doxorubicin (from Protocol 1) dissolved in DMSO
-
PD-10 desalting columns
-
PBS buffer, pH 7.2
-
Quenching solution (e.g., N-acetylcysteine)
Procedure:
-
Antibody Reduction: a. To the antibody solution (typically 5-10 mg/mL), add a calculated amount of TCEP solution to achieve a final molar excess of TCEP to antibody (e.g., 2.5-fold) to partially reduce the interchain disulfide bonds. b. Incubate the reaction at 37°C for 1-2 hours.
-
Drug-Linker Conjugation: a. Equilibrate a PD-10 desalting column with PBS buffer, pH 7.2. b. Purify the reduced antibody by passing it through the PD-10 column to remove excess TCEP. c. Immediately add the maleimide-piperidine-hydrazone-doxorubicin solution in DMSO to the reduced antibody solution. The molar excess of the drug-linker will influence the final DAR. A typical starting point is a 5- to 10-fold molar excess. d. Gently mix and incubate the reaction at room temperature for 1-2 hours in the dark.
-
Quenching and Purification: a. Quench the reaction by adding a molar excess of N-acetylcysteine to react with any unreacted maleimide groups. b. Purify the resulting ADC from unconjugated drug-linker and other small molecules using a PD-10 desalting column or tangential flow filtration, exchanging the buffer into a formulation buffer (e.g., PBS).
Protocol 3: Characterization of the Antibody-Drug Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination by UV/Vis Spectroscopy: []
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload (e.g., 480 nm for doxorubicin).
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.
-
The DAR is the molar ratio of the payload to the antibody.
2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC):
-
Analyze the ADC by SEC-HPLC to determine the percentage of monomer, aggregate, and fragment.
-
Use a suitable SEC column and a mobile phase such as PBS.
-
Monitor the elution profile at 280 nm.
3. In Vitro Cytotoxicity Assay (MTT Assay): [7][8]
-
Plate target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, the free payload, and a non-targeting control ADC.
-
Incubate for 72-96 hours.
-
Add MTT reagent and incubate for 4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or SDS solution).
-
Measure the absorbance at 570 nm.
-
Calculate the IC50 values from the dose-response curves.
Visualizations
Caption: Mechanism of action of an ADC with an acid-cleavable linker.
Caption: General workflow for the synthesis and conjugation of an ADC.
Caption: Workflow for the characterization and evaluation of an ADC.
References
- 1. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 4-Hydrazinylpiperidine Dihydrochloride with Glycoproteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of 4-Hydrazinylpiperidine dihydrochloride to glycoproteins. This method is a cornerstone of bioconjugation, enabling the labeling, detection, and purification of glycoproteins for a wide range of research, diagnostic, and therapeutic applications. The protocol is based on the well-established chemistry of hydrazone formation between a hydrazide and an aldehyde.
Introduction
Glycoproteins play pivotal roles in a myriad of biological processes, including cell signaling, immune response, and cell adhesion. The ability to specifically label and modify these proteins is crucial for elucidating their functions and for the development of novel diagnostics and therapeutics. The reaction of this compound with glycoproteins offers a robust and versatile method for their modification.
The core principle of this conjugation strategy involves two key steps:
-
Oxidation of the Glycan: The cis-diol groups present in the sugar moieties of the glycoprotein are oxidized using a mild oxidizing agent, typically sodium periodate, to generate reactive aldehyde groups.[1][2][3]
-
Hydrazone Bond Formation: The generated aldehyde groups readily react with the hydrazide group of 4-Hydrazinylpiperidine to form a stable hydrazone linkage.[2][3]
This method is highly selective for the glycan portion of the glycoprotein, leaving the protein backbone unmodified. The resulting conjugate can be used in a variety of downstream applications, including immobilization, fluorescent labeling (if the piperidine moiety is further modified), and as a handle for further chemical modifications.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of this compound to a model glycoprotein.
Materials and Reagents
-
Glycoprotein of interest (e.g., Horseradish Peroxidase, Fetuin)
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sodium acetate
-
Sodium chloride
-
Sodium phosphate
-
Glycerol (optional, for stabilization)
-
PD-10 Desalting Columns or equivalent size-exclusion chromatography system
-
Reaction tubes
-
Spectrophotometer or other protein quantification assay equipment
Protocol 1: Oxidation of Glycoprotein
This protocol describes the generation of aldehyde groups on the glycoprotein.
-
Prepare Oxidation Buffer: Prepare a 100 mM sodium acetate buffer, pH 5.5.
-
Prepare Glycoprotein Solution: Dissolve the glycoprotein in the oxidation buffer to a final concentration of 1-5 mg/mL.
-
Prepare Periodate Solution: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in the oxidation buffer. Protect the solution from light.
-
Oxidation Reaction: Add the freshly prepared sodium periodate solution to the glycoprotein solution in a 1:1 volume ratio (final periodate concentration of 10 mM).
-
Incubation: Incubate the reaction mixture for 30 minutes to 1 hour at room temperature in the dark with gentle shaking.[4]
-
Quenching (Optional but Recommended): To stop the oxidation reaction, add glycerol to a final concentration of 10-20 mM and incubate for 5-10 minutes.
-
Purification of Oxidized Glycoprotein: Remove excess periodate and byproducts by desalting the oxidized glycoprotein solution using a PD-10 column equilibrated with 100 mM sodium phosphate buffer, 150 mM NaCl, pH 6.0.
Protocol 2: Conjugation of this compound
This protocol details the reaction between the oxidized glycoprotein and the hydrazide.
-
Prepare Hydrazide Solution: Prepare a 50 mM solution of this compound in anhydrous DMSO.
-
Conjugation Reaction: To the purified oxidized glycoprotein solution (in 100 mM sodium phosphate buffer, 150 mM NaCl, pH 6.0), add the this compound solution to achieve a 50-100 fold molar excess of the hydrazide over the glycoprotein.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking. For sensitive proteins, the reaction can be performed overnight at 4°C.[4]
-
Purification of the Conjugate: Remove excess this compound by desalting the reaction mixture using a PD-10 column equilibrated with a buffer of choice suitable for the downstream application (e.g., PBS, pH 7.4).
-
Characterization and Quantification: Characterize the resulting glycoprotein conjugate using techniques such as SDS-PAGE to confirm conjugation and use a protein assay (e.g., BCA or Bradford) to determine the final concentration. Mass spectrometry can be used for more detailed characterization.[1][3][4][5]
Data Presentation
The following table provides an illustrative example of the expected results from a typical conjugation reaction. The actual results may vary depending on the glycoprotein and specific reaction conditions.
| Parameter | Value |
| Input Glycoprotein | |
| Concentration | 2 mg/mL |
| Molar Mass | 44 kDa (e.g., Horseradish Peroxidase) |
| Oxidation Step | |
| Sodium Periodate Concentration | 10 mM |
| Reaction Time | 1 hour |
| Conjugation Step | |
| This compound (Molar Excess) | 100x |
| Reaction Time | 2 hours |
| Final Conjugate | |
| Protein Recovery | > 85% |
| Degree of Labeling (moles of hydrazide per mole of protein) | 2-5 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the conjugation of this compound to a glycoprotein.
References
- 1. Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of glycoprotein glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Capture and dimethyl labeling of glycopeptides on hydrazide beads for quantitative glycoproteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 4-Hydrazinylpiperidine Dihydrochloride in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 4-Hydrazinylpiperidine dihydrochloride is not intrinsically fluorescent, its hydrazinyl functional group serves as a powerful reactive handle for the fluorescent labeling of biomolecules in a variety of research and drug development applications. The hydrazine moiety readily reacts with aldehyde and ketone groups to form stable hydrazone bonds. This bioconjugation strategy is particularly effective for labeling glycoproteins, carbohydrates, and other molecules that can be chemically or enzymatically modified to present these carbonyl groups. These application notes provide a comprehensive overview of the principles and protocols for utilizing hydrazine-containing compounds, such as derivatives of 4-Hydrazinylpiperidine, in fluorescence microscopy.
The primary application of hydrazine derivatives in fluorescence microscopy is the covalent labeling of biomolecules. This is often achieved by first introducing aldehyde or ketone groups into the target molecule, a process that can be accomplished through methods like periodate oxidation of vicinal diols in carbohydrates.[1][2] The subsequent reaction with a fluorescently-tagged hydrazine derivative results in a stable, fluorescently labeled biomolecule that can be visualized within a cellular context.
Principle of Hydrazone-Based Fluorescent Labeling
The core of this labeling technique is the reaction between a hydrazine and a carbonyl group (aldehyde or ketone) to form a hydrazone. This reaction is a form of nucleophilic addition and is highly efficient under mild, biologically compatible conditions.[3]
Key Features of Hydrazine-Based Labeling:
-
Specificity: The reaction is highly specific for aldehydes and ketones, which are relatively rare in their free form in biological systems, thus minimizing off-target labeling.
-
Stability: The resulting hydrazone bond is significantly more stable than the imine bond formed from the reaction of primary amines with carbonyls.[4]
-
Versatility: A wide array of fluorescent dyes are commercially available with hydrazide functional groups (e.g., Alexa Fluor™, CF® Dyes, BODIPY™), offering a broad spectrum of wavelengths for multicolor imaging.[1][5]
The general workflow for fluorescently labeling cell surface glycoproteins is depicted below.
References
- 1. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - ES [thermofisher.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recent progress in fluorescent chemosensors for selective aldehyde detection - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01010A [pubs.rsc.org]
- 5. biotium.com [biotium.com]
Application Notes and Protocols for the Analytical Detection of 4-Hydrazinylpiperidine Dihydrochloride and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydrazinylpiperidine and its derivatives are important building blocks in medicinal chemistry and pharmaceutical development. The presence of a reactive hydrazine moiety on a piperidine scaffold makes these compounds versatile precursors for the synthesis of a wide range of biologically active molecules.[1][2] Accurate and sensitive analytical methods are crucial for quality control, impurity profiling, and pharmacokinetic studies of drug candidates incorporating this scaffold.
This document provides detailed application notes and experimental protocols for the detection and quantification of 4-hydrazinylpiperidine dihydrochloride and its derivatives using modern analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the high polarity and low volatility of the target analyte, derivatization of the hydrazine group is a critical step to enable robust and sensitive analysis.
Analytical Strategies
The primary challenge in the analysis of 4-hydrazinylpiperidine lies in its physicochemical properties. The hydrazine group is highly polar and reactive, while the piperidine ring itself lacks a strong chromophore for UV detection. Therefore, the analytical strategies presented here focus on derivatization to improve chromatographic performance and detectability.
A general workflow for the analysis of 4-hydrazinylpiperidine derivatives is outlined below:
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of 4-hydrazinylpiperidine, derivatization is mandatory to increase volatility and improve chromatographic peak shape.[3] A common approach is the formation of a hydrazone by reaction with an aldehyde or ketone. Acetone is a simple and effective derivatizing agent for hydrazine, forming acetone azine.[4][5][6]
Experimental Protocol: GC-MS with Acetone Derivatization
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
For sample analysis, dissolve the material containing the analyte in a known volume of solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Derivatization Procedure:
-
To 1 mL of the standard or sample solution, add 100 µL of acetone.
-
Add a catalytic amount of a weak acid (e.g., a few microliters of acetic acid) to facilitate the reaction.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes. The reaction forms the corresponding acetone hydrazone of 4-hydrazinylpiperidine.
-
-
Extraction (Optional but Recommended):
-
Add 1 mL of a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) and 1 mL of a basic aqueous solution (e.g., 1M sodium hydroxide) to the reaction mixture to neutralize the dihydrochloride salt and facilitate the extraction of the derivative into the organic phase.
-
Vortex vigorously for 1 minute and centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean vial for GC-MS analysis.
-
-
GC-MS Instrumental Parameters:
-
Column: A non-polar or medium-polarity capillary column is recommended (e.g., DB-5ms, HP-5ms, or equivalent).
-
Injector: Splitless or split injection can be used depending on the concentration of the analyte.
-
Oven Temperature Program: An initial temperature of 70-100°C, followed by a ramp to 250-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the expected mass of the derivative. For higher sensitivity, selected ion monitoring (SIM) can be employed.
-
Quantitative Data Summary (Expected Performance)
The following table summarizes the expected quantitative performance of the GC-MS method based on similar analyses of hydrazine derivatives.[4][5]
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL |
| **Linearity (R²) ** | > 0.99 |
| Recovery | 85 - 115% |
| Precision (%RSD) | < 15% |
| Table 1: Expected quantitative performance of the GC-MS method for the analysis of 4-hydrazinylpiperidine derivative. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for trace-level quantification of 4-hydrazinylpiperidine derivatives in complex matrices such as biological fluids or pharmaceutical formulations. Derivatization is also beneficial for LC-MS/MS analysis as it can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency.
Derivatization Strategy for LC-MS/MS
For LC-MS/MS, derivatizing agents that introduce a readily ionizable group and a stable fragment for tandem mass spectrometry are ideal. Aromatic aldehydes are excellent choices. 2-Nitrobenzaldehyde is a suitable derivatizing agent that reacts with the hydrazine to form a stable hydrazone with a strong UV chromophore and good ionization characteristics.[7]
Experimental Protocol: LC-MS/MS with 2-Nitrobenzaldehyde Derivatization
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and methanol).
-
Prepare a derivatizing solution of 2-nitrobenzaldehyde in methanol (e.g., 1 mg/mL).
-
For samples, perform a suitable extraction if necessary (e.g., protein precipitation for plasma samples, or dissolution for drug substances).
-
-
Derivatization Procedure:
-
To 100 µL of the standard or sample solution, add 100 µL of the 2-nitrobenzaldehyde solution.
-
Add a small amount of an acidic catalyst (e.g., 10 µL of 1% formic acid in methanol).
-
Incubate the mixture at a slightly elevated temperature (e.g., 40-60°C) for 30-60 minutes to ensure complete reaction.[7]
-
After cooling to room temperature, the sample is ready for LC-MS/MS analysis. Dilution with the mobile phase may be necessary.
-
-
LC-MS/MS Instrumental Parameters:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode should be used for quantification. The precursor ion will be the [M+H]⁺ of the hydrazone derivative, and the product ions will be characteristic fragments. These transitions need to be optimized for the specific derivative.
-
Quantitative Data Summary (Expected Performance)
The following table summarizes the expected quantitative performance of the LC-MS/MS method based on similar analyses of hydrazine derivatives.[7]
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.05 - 5 ng/mL |
| **Linearity (R²) ** | > 0.995 |
| Recovery | 90 - 110% |
| Precision (%RSD) | < 10% |
| Table 2: Expected quantitative performance of the LC-MS/MS method for the analysis of 4-hydrazinylpiperidine derivative. |
Signaling Pathways
The analytical methods described in this document are focused on the chemical detection and quantification of this compound and its derivatives. The determination of their interaction with biological signaling pathways would require specific bioassays and pharmacological studies, which are beyond the scope of these analytical application notes.
Conclusion
The analytical methods presented provide robust and sensitive approaches for the detection and quantification of this compound and its derivatives. The choice between GC-MS and LC-MS/MS will depend on the specific application, required sensitivity, and the nature of the sample matrix. In both cases, derivatization of the hydrazine moiety is a crucial step to achieve reliable and accurate results. The provided protocols and expected performance data serve as a strong starting point for method development and validation in a research or quality control setting.
References
- 1. New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sielc.com [sielc.com]
- 7. A Sensitive and Quantitative Isotope-Dilution LC-MS/MS Method for Analysis of Hydrazine in Tobacco Smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction pH for 4-Hydrazinylpiperidine dihydrochloride labeling
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the reaction pH for labeling aldehydes and ketones with 4-Hydrazinylpiperidine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction pH for labeling with this compound?
The optimal pH for hydrazone formation, the reaction underlying the labeling process, is typically in the weakly acidic range of pH 4.5 to 6.0 . The reaction is catalyzed by acid, but if the pH is too low (e.g., below 3), the hydrazine nucleophile becomes protonated and non-reactive, which slows or stops the reaction.[1] Therefore, the ideal pH strikes a balance to ensure sufficient acid catalysis while maintaining the hydrazine in its active, non-protonated form.[1] The exact optimum can vary depending on the substrate and buffer system, so empirical testing is recommended.
Q2: Why is pH so critical for this reaction?
The reaction proceeds in two main steps:
-
Nucleophilic Attack: The neutral hydrazine attacks the carbonyl carbon to form a tetrahedral intermediate called a hemiaminal.
-
Dehydration: This intermediate is then dehydrated (loses a water molecule) to form the stable hydrazone bond.
The pH has a dual, opposing effect on this process. Acidic conditions catalyze the dehydration step, which is often the rate-limiting step.[1] However, excessively acidic conditions protonate the hydrazine's nitrogen atoms, decreasing its nucleophilicity and preventing the initial attack.[1] This complex relationship makes pH control the single most important parameter for optimization.
Q3: Since the reagent is a dihydrochloride salt, do I need to add a base?
Yes, it is very likely. Dissolving this compound in a neutral, unbuffered solution will result in an acidic pH, likely below the optimal range for the reaction. You will need to use a suitable buffer system (e.g., acetate or MES) to maintain the pH in the desired 4.5-6.0 range or carefully add a base to adjust the pH of the reaction mixture.
Q4: What type of buffer should I use for the labeling reaction?
An acetate buffer system (pKa ~4.76) is an excellent choice as it buffers effectively in the optimal pH range for hydrazone formation. A MES buffer (pKa ~6.1) can also be used, particularly if a pH at the higher end of the optimal range is desired. Avoid amine-based buffers like Tris, as they can potentially compete in side reactions.
Q5: How does pH affect the stability of the final hydrazone bond?
The resulting hydrazone bond is susceptible to hydrolysis, and this process is also pH-dependent. The bond is generally most stable at neutral or slightly alkaline pH and becomes more labile (prone to breaking) under acidic conditions.[2][3] Release rates for molecules linked by hydrazones are typically faster in acidic environments (pH 5-6) compared to physiological pH (7.4).[2]
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Suboptimal Reaction pH | The pH is either too low (protonating the hydrazine) or too high (slowing the dehydration step). Perform a small-scale pH optimization experiment by setting up parallel reactions in buffers ranging from pH 4.0 to 7.0 in 0.5 unit increments. Analyze the yield in each reaction by HPLC or LC-MS to determine the optimal condition for your specific substrate. |
| Reagent Degradation | Hydrazines can be susceptible to oxidative decomposition, which can reduce the concentration of the active reagent.[2] Ensure the this compound is stored properly under inert gas and protected from light. Use freshly prepared solutions for labeling. |
| Hydrolysis of Product | If the reaction is run for an extended period under strongly acidic conditions, the newly formed hydrazone bond may begin to hydrolyze, leading to a lower net yield. Monitor the reaction progress over time to identify the point of maximum yield before significant degradation occurs. |
Problem: Very Slow Reaction Rate
| Possible Cause | Recommended Solution |
| Insufficient Acid Catalysis | If the pH is too high (e.g., > 6.5), the rate-limiting dehydration of the hemiaminal intermediate will be very slow. Confirm the reaction pH is within the optimal 4.5-6.0 range. |
| Lack of Catalyst | While the reaction is acid-catalyzed by the buffer, specific catalysts can significantly increase the rate. The addition of aniline (typically 10-100 mM) has been shown to substantially enhance the rates of hydrazone and oxime formation, especially at neutral pH.[4] |
Data Summary
The relationship between pH and the key factors in hydrazone formation is summarized below.
| pH Range | Effect on Hydrazine Nucleophile | Catalysis of Dehydration Step | Overall Reaction Rate |
| < 3.0 | Mostly protonated (R-NH-NH3+). Low nucleophilicity.[1] | Strong | Very Low (Nucleophile is inactive) |
| 4.0 - 6.0 | Equilibrium between protonated and free forms. Sufficient free hydrazine available. | Moderate to Strong | Optimal |
| > 7.0 | Mostly deprotonated (R-NH-NH2). Strong nucleophile. | Weak / Becomes Rate-Limiting | Low to Moderate |
Experimental Protocols
Protocol 1: General Labeling Procedure
-
Prepare Buffer: Prepare a 100 mM sodium acetate buffer and adjust the pH to 5.0 using acetic acid or sodium hydroxide.
-
Dissolve Substrate: Dissolve your aldehyde- or ketone-containing molecule in the pH 5.0 buffer to a final concentration of 1-10 mM. If solubility is an issue, a co-solvent like DMSO or DMF can be used (up to 10-20% v/v).
-
Prepare Hydrazine Reagent: Immediately before use, dissolve a 1.5 to 5-fold molar excess of this compound in the pH 5.0 buffer.
-
Initiate Reaction: Add the hydrazine solution to the substrate solution. Vortex briefly to mix.
-
Incubate: Allow the reaction to proceed at room temperature for 2-4 hours. For less reactive carbonyls, incubation can be extended to 12-24 hours. Protect the reaction from strong light.
-
Monitor: Track the reaction progress by a suitable analytical method, such as reverse-phase HPLC or LC-MS, by observing the disappearance of the starting material and the appearance of the product peak.
-
Purification: Once the reaction is complete, the product can be purified using standard methods like HPLC or solid-phase extraction.
Protocol 2: Small-Scale pH Optimization
-
Prepare Buffers: Prepare a series of 100 mM buffers (e.g., sodium acetate for pH 4.0, 4.5, 5.0, 5.5 and MES for pH 6.0, 6.5).
-
Set up Reactions: In separate microcentrifuge tubes, aliquot your substrate. Add the appropriate buffer to each tube.
-
Add Reagent: Add an identical molar excess of freshly dissolved this compound to each tube to initiate the reactions.
-
Incubate and Analyze: Incubate all reactions under identical conditions (temperature, time). Analyze the percent conversion in each sample using HPLC to identify the pH that provides the highest yield.
Visualizations
Caption: Experimental workflow for optimizing reaction pH.
Caption: The effect of pH on reaction components and overall rate.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug release from hydrazone-containing peptide amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - SG [thermofisher.com]
troubleshooting low yield in 4-Hydrazinylpiperidine dihydrochloride conjugation
Welcome to the technical support center for 4-Hydrazinylpiperidine dihydrochloride conjugation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical reagent used in bioconjugation. It contains a hydrazine group (-NHNH2) that can react with aldehydes or ketones to form a stable hydrazone linkage. This reaction is commonly used to couple molecules, such as proteins, peptides, or drugs, to other molecules or surfaces that have been modified to contain an aldehyde or ketone group.
Q2: Why is my conjugation yield with this compound consistently low?
Low conjugation yield can be attributed to several factors. The most common issues include suboptimal pH of the reaction mixture, the presence of interfering substances, improper molar ratios of reactants, or instability of the formed hydrazone bond under the reaction or purification conditions. This guide provides detailed troubleshooting steps to address these issues.
Q3: How does the "dihydrochloride" part of the reagent affect my reaction?
4-Hydrazinylpiperidine is supplied as a dihydrochloride salt, meaning it is complexed with two molecules of hydrochloric acid. When dissolved, it will create an acidic solution. The formation of a hydrazone bond is pH-dependent, and a highly acidic environment can protonate the hydrazine group, rendering it non-nucleophilic and thus unreactive. Therefore, it is crucial to adjust the pH of the reaction mixture to the optimal range for hydrazone formation.
Q4: What is the optimal pH for hydrazone formation with this compound?
Generally, the formation of hydrazones is most efficient in a slightly acidic buffer, typically between pH 4.5 and 6.0.[1] At this pH, there is a sufficient concentration of the deprotonated, nucleophilic hydrazine, and the carbonyl group is susceptible to nucleophilic attack. It is highly recommended to perform a pH scouting experiment to determine the optimal pH for your specific system.
Q5: Can the hydrazone bond hydrolyze after formation?
Yes, the hydrazone bond is reversible and can undergo hydrolysis, especially in aqueous media under acidic conditions.[2][3] The stability of the hydrazone bond is influenced by the structure of the reactants and the pH of the environment. For applications requiring high stability, the hydrazone bond can be reduced using a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a more stable alkylhydrazine linkage.
Troubleshooting Guide
Problem 1: Low or No Conjugation Product Observed
Possible Causes & Troubleshooting Steps:
-
Incorrect pH: The dihydrochloride salt of the reagent will make your solution acidic. The hydrazine may be protonated and inactive.
-
Solution: Carefully adjust the pH of the reaction mixture to the 4.5-6.0 range using a suitable buffer system (e.g., acetate buffer). Perform small-scale pilot reactions at different pH values (e.g., 4.5, 5.0, 5.5, 6.0) to find the optimum.
-
-
Presence of Interfering Substances: Primary amines (e.g., Tris buffer) or other nucleophiles in your sample can compete with the hydrazine for reaction with the aldehyde or ketone.
-
Solution: Ensure your biomolecule is in a non-amine-containing buffer like MES, HEPES, or PBS. If necessary, perform a buffer exchange step before the conjugation reaction.
-
-
Suboptimal Molar Ratio: An inappropriate ratio of 4-Hydrazinylpiperidine to your target molecule can lead to low yield.
-
Solution: Experiment with different molar excess ratios of the hydrazinylpiperidine reagent. A common starting point is a 10- to 50-fold molar excess of the hydrazinylpiperidine.
-
Problem 2: Inconsistent Conjugation Yields Between Batches
Possible Causes & Troubleshooting Steps:
-
Variability in pH Adjustment: Small differences in pH can lead to significant variations in yield.
-
Solution: Use a calibrated pH meter for accurate pH adjustments. Prepare fresh buffer for each reaction.
-
-
Reagent Instability: this compound can degrade over time, especially if not stored properly.
-
Solution: Store the reagent in a desiccator at the recommended temperature. Use a fresh vial of the reagent if degradation is suspected.
-
-
Inconsistent Reaction Time or Temperature: These parameters can affect the reaction kinetics.
-
Solution: Standardize the reaction time and temperature for all experiments. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, SDS-PAGE).
-
Experimental Protocols
Protocol 1: pH Optimization for Conjugation
-
Prepare a stock solution of your aldehyde or ketone-containing molecule in a non-amine-containing buffer (e.g., 100 mM MES, pH 6.0).
-
Prepare a stock solution of this compound in water.
-
Set up a series of small-scale reactions (e.g., 50 µL) in separate tubes.
-
To each tube, add your target molecule to the desired final concentration.
-
Add a consistent molar excess of the this compound solution to each tube.
-
Adjust the pH of each reaction tube to a different value (e.g., 4.5, 5.0, 5.5, 6.0, 6.5) using small additions of dilute HCl or NaOH.
-
Incubate the reactions at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 2-4 hours).
-
Quench the reaction (if necessary) and analyze the conjugation efficiency for each pH point by a suitable method (e.g., HPLC, mass spectrometry, or SDS-PAGE).
Protocol 2: Reduction of Hydrazone Bond for Increased Stability
-
Perform the conjugation reaction as optimized in Protocol 1.
-
After the desired incubation time for hydrazone formation, add a fresh solution of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to the reaction mixture. A final concentration of 20-50 mM is typically sufficient.
-
Allow the reduction reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Purify the stabilized conjugate using a suitable method (e.g., dialysis, size-exclusion chromatography) to remove excess reagents.
Data Presentation
Table 1: Troubleshooting Summary for Low Conjugation Yield
| Potential Cause | Recommended Action | Parameter to Monitor |
| Suboptimal pH | Perform pH scouting (range 4.5-6.0) | Conjugation Efficiency |
| Interfering Buffers | Buffer exchange to non-amine buffer (MES, HEPES, PBS) | Purity of starting material |
| Incorrect Molar Ratio | Titrate molar excess of hydrazinylpiperidine (10x to 50x) | Product Conversion |
| Reagent Degradation | Use fresh reagent, store properly | Reagent Purity |
| Hydrazone Instability | Reduce the formed hydrazone with NaBH₃CN | Stability of the conjugate over time |
Visualizations
Caption: Troubleshooting workflow for low yield in this compound conjugation.
Caption: Reaction mechanism for hydrazone formation.
References
preventing side reactions of 4-Hydrazinylpiperidine dihydrochloride
Welcome to the technical support center for 4-Hydrazinylpiperidine dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing common side reactions encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterocyclic building block commonly used in the synthesis of pharmaceutical compounds and other complex organic molecules. Its bifunctional nature, containing both a piperidine ring and a hydrazine group, makes it a versatile reagent for constructing various nitrogen-containing heterocycles, such as pyrazoles and pyrazolones.
Q2: What are the most common side reactions associated with this compound?
The most prevalent side reactions stem from the high nucleophilicity of the hydrazine moiety and the basicity of the piperidine nitrogen. These can include:
-
Hydrazone Formation: Reaction with carbonyl-containing solvents (e.g., acetone), reagents, or impurities.
-
Azine Formation: Dimerization of the corresponding hydrazone in the presence of excess aldehyde or ketone.
-
Oxidation: The hydrazine group is susceptible to oxidation, which can lead to the formation of various byproducts.
-
Over-alkylation/acylation: Both the piperidine nitrogen and the hydrazine nitrogens can react with electrophiles, leading to mixtures of products.
-
Cyclization Reactions: Depending on the reaction partners, unintended cyclizations can occur, leading to the formation of various heterocyclic byproducts.
Q3: How should this compound be properly stored?
To minimize degradation, this compound should be stored in a cool, dry place, away from light and sources of ignition. It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture and carbon dioxide.
Q4: Why is the dihydrochloride salt form used?
The dihydrochloride salt enhances the stability and shelf-life of the compound. The protonation of the basic nitrogen atoms of the piperidine ring and the hydrazine group reduces their reactivity and susceptibility to oxidation. The free base is significantly less stable and more reactive.
Q5: Can I use the free base of 4-Hydrazinylpiperidine for my reaction?
While it is possible to generate the free base in situ or by neutralization prior to use, it is generally not recommended for storage. If the free base is required for a specific reaction, it should be prepared immediately before use and handled under an inert atmosphere to prevent rapid degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product | 1. Degradation of the reagent: The compound may have degraded due to improper storage or handling. 2. Formation of side products: Competing side reactions such as hydrazone formation with solvent or impurities. 3. Incorrect stoichiometry or reaction conditions: Inaccurate measurement of reagents or non-optimal temperature, pH, or reaction time. | 1. Use fresh, properly stored reagent. Consider purifying the reagent before use. 2. Use high-purity, non-carbonyl solvents (e.g., THF, Dioxane, DMF, DMSO). Ensure all reagents are free from carbonyl impurities. 3. Optimize reaction conditions. A detailed experimental protocol for a typical reaction is provided below. |
| Multiple spots on TLC/LC-MS indicating a mixture of products | 1. Over-alkylation/acylation: Both piperidine and hydrazine nitrogens are reacting. 2. Formation of hydrazones/azines: Reaction with carbonyl compounds. 3. Oxidation of the hydrazine moiety. | 1. Use a protecting group strategy for the piperidine nitrogen if it is not the desired reaction site. Control the stoichiometry of the electrophile carefully. 2. Scrupulously avoid carbonyl-containing solvents and reagents. 3. Perform the reaction under an inert atmosphere (N₂ or Ar). Use degassed solvents. |
| Reaction fails to go to completion | 1. Insufficient base: The dihydrochloride salt requires a base to liberate the nucleophilic hydrazine. 2. Low reaction temperature or short reaction time. | 1. Use at least two equivalents of a suitable non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the dihydrochloride. 2. Increase the reaction temperature or extend the reaction time. Monitor the reaction progress by TLC or LC-MS. |
| Formation of a yellow/orange color in the reaction mixture | Potential oxidation of the hydrazine or formation of colored byproducts like azines. | Ensure the reaction is conducted under a strictly inert atmosphere. Use high-purity, degassed solvents. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Pyrazole Derivative
This protocol describes a general method for the reaction of this compound with a 1,3-dicarbonyl compound to form a pyrazole, a common application.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethanol (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the 1,3-dicarbonyl compound (1.0 eq).
-
Dissolve the dicarbonyl compound in anhydrous ethanol.
-
In a separate flask, suspend this compound (1.0 eq) in anhydrous ethanol.
-
To the suspension of the hydrazine, slowly add the base (e.g., TEA, 2.2 eq) at room temperature and stir for 15-20 minutes.
-
Add the solution of the 1,3-dicarbonyl compound dropwise to the hydrazine/base mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification of this compound
If the quality of the commercially available reagent is a concern, it can be purified by recrystallization.
Materials:
-
This compound
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot through celite.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
If crystallization is slow, add diethyl ether as an anti-solvent until turbidity is observed, then cool.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol, followed by diethyl ether.
-
Dry the purified crystals under vacuum.
Visualizing Potential Side Reactions and Workflows
Diagram 1: Common Side Reaction Pathways
Caption: Potential side reaction pathways for this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding reactions.
Technical Support Center: Improving the Stability of Hydrazone Bonds from 4-Hydrazinylpiperidine Dihydrochloride
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the stability of hydrazone bonds formed from 4-hydrazinylpiperidine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for forming a stable hydrazone bond with this compound?
A1: The formation of hydrazones is generally catalyzed by acid.[1][2] A slightly acidic pH, typically between 4.5 and 5.5, is advantageous for the initial reaction.[1] However, it is crucial to note that hydrazone hydrolysis is also accelerated under acidic conditions.[1][3] Therefore, after the initial formation, adjusting the pH to a neutral range (pH 7.0-7.4) is recommended to enhance the stability of the resulting hydrazone bond for applications at physiological pH.[4]
Q2: My hydrazone-linked conjugate is degrading prematurely. What are the likely causes and how can I improve its stability?
A2: Premature degradation of hydrazone bonds is most commonly due to hydrolysis. The stability of the hydrazone linkage is influenced by several factors:
-
pH: As mentioned, acidic conditions promote hydrolysis. Ensure your final formulation or experimental medium is at a neutral or slightly basic pH if stability is desired.[1]
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis.[1] Store your conjugate at lower temperatures (e.g., 4°C) if permissible for your application.
-
Electronic Effects: The stability of the hydrazone bond is significantly influenced by the electronic properties of the carbonyl partner (aldehyde or ketone). Hydrazones formed from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to conjugation of the C=N bond with the aromatic ring.[5] Consider using an aromatic aldehyde or ketone if you are experiencing instability with an aliphatic one. Electron-withdrawing groups on the carbonyl compound can decrease stability, while electron-donating groups may increase it.[6]
-
Steric Hindrance: Increased steric bulk around the hydrazone bond can sometimes hinder the approach of water molecules, thus slowing down hydrolysis.
Q3: Can I use a catalyst to improve the formation of the hydrazone bond?
A3: Yes, acid catalysis is the most common method to accelerate hydrazone formation.[1] Aniline and its derivatives have also been shown to be effective catalysts for this reaction.[1] However, it's important to remember that a catalyst for the forward reaction (formation) will also catalyze the reverse reaction (hydrolysis).[1] Therefore, the catalyst should ideally be removed or neutralized after the reaction is complete to ensure the long-term stability of the hydrazone bond.
Q4: How does the dihydrochloride salt form of 4-hydrazinylpiperidine affect the reaction?
A4: The dihydrochloride salt means that both the piperidine nitrogen and the terminal hydrazine nitrogen can be protonated. For the hydrazine to act as a nucleophile and attack the carbonyl group, the terminal amino group needs to be in its free base form. Therefore, it is often necessary to add a non-nucleophilic base to the reaction mixture to deprotonate the hydrazinium ion and facilitate the reaction. The amount of base should be carefully controlled to achieve the optimal pH for hydrazone formation.
Q5: Are there any post-reaction modifications I can perform to enhance the stability of the hydrazone bond?
A5: Yes. A highly effective method to significantly increase the stability of a hydrazone bond is to reduce the C=N double bond to a single bond, forming a more stable hydrazine linkage.[1] This can be achieved using a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN).[1] This modification makes the linkage resistant to hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Hydrazone Product | 1. Suboptimal pH: The reaction pH is too high or too low, affecting the nucleophilicity of the hydrazine or protonation of the carbonyl. 2. Incomplete Deprotonation: The this compound has not been sufficiently neutralized. 3. Reaction Time/Temperature: The reaction may not have proceeded to completion. | 1. Optimize pH: Buffer the reaction mixture to a pH between 4.5 and 5.5. 2. Add Base: Introduce a non-nucleophilic base (e.g., triethylamine, DIPEA) to deprotonate the hydrazinium salt. 3. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or gently warm the mixture, monitoring for product formation and degradation.[7] |
| Hydrazone Hydrolyzes During Workup/Purification | 1. Acidic Conditions: Exposure to acidic conditions (e.g., during chromatography with certain mobile phases) can cause rapid hydrolysis. 2. Presence of Water: Excess water can drive the equilibrium back towards the starting materials. | 1. Neutralize pH: Ensure all solutions used for workup and purification are at a neutral pH. 2. Use Anhydrous Conditions: If possible, perform the reaction and initial workup under anhydrous conditions to remove water as it is formed. |
| Inconsistent Stability Results | 1. Variability in pH: Small, unmonitored changes in the pH of buffers or solutions. 2. Temperature Fluctuations: Inconsistent storage or experimental temperatures. 3. Oxidation: The hydrazine or hydrazone may be susceptible to oxidation. | 1. Use Calibrated Buffers: Consistently use freshly prepared and pH-verified buffers. 2. Maintain Constant Temperature: Ensure consistent temperature control during experiments and storage. 3. Use Inert Atmosphere: If oxidation is suspected, perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
General Protocol for Hydrazone Formation
-
Reactant Preparation: Dissolve the aldehyde or ketone in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution).
-
Hydrazine Preparation: In a separate container, dissolve this compound in the same solvent. Add 2 to 2.2 equivalents of a non-nucleophilic base (e.g., triethylamine) to neutralize the dihydrochloride salt.
-
Reaction: Add the hydrazine solution to the carbonyl solution. If necessary, adjust the pH of the mixture to 4.5-5.5 using a dilute acid (e.g., acetic acid).
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, or ¹H NMR). The formation of the hydrazone can be observed by the appearance of a new spot on TLC or a new peak in the LC-MS corresponding to the product's mass.
-
Workup: Once the reaction is complete, quench the reaction and adjust the pH to 7.0-7.4 to stabilize the product. The product can then be isolated using standard purification techniques.
Protocol for Stability Testing via Hydrolysis Assay
-
Sample Preparation: Prepare stock solutions of the purified hydrazone conjugate in an organic solvent (e.g., DMSO or ethanol).
-
Buffer Incubation: Dilute the stock solution into a series of buffers with different pH values (e.g., pH 5.0, 6.0, and 7.4). Incubate these solutions at a constant temperature (e.g., 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution.
-
Quenching: Immediately quench the hydrolysis by diluting the aliquot into a mobile phase or a solution that stops further degradation.
-
Quantification: Analyze the samples by HPLC or LC-MS to quantify the remaining amount of the intact hydrazone conjugate.
-
Data Analysis: Plot the percentage of remaining conjugate against time for each pH value to determine the hydrolysis rate and half-life.
Visualizations
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrazone - Wikipedia [en.wikipedia.org]
- 5. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Hydrazinylpiperidine Dihydrochloride Labeled Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides labeled with 4-Hydrazinylpiperidine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for purifying peptides labeled with this compound?
A1: The standard and most dominant method for purifying peptides, including those labeled with this compound, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3][4] This technique separates the target peptide from impurities based on hydrophobicity. A C18-modified silica stationary phase is commonly used with a mobile phase gradient of increasing organic solvent (typically acetonitrile) containing an ion-pairing agent like trifluoroacetic acid (TFA).[1][3]
Q2: How does the this compound label affect the purification process?
A2: The this compound label introduces a hydrazinyl group, which can alter the overall properties of the peptide. The addition of this moiety will likely increase the peptide's polarity. During RP-HPLC, this may result in the labeled peptide eluting earlier than its unlabeled counterpart. The basic nature of the piperidine ring can also influence the peptide's net charge, which can be a factor in optimizing buffer pH for purification.
Q3: What are the common impurities encountered during the purification of these labeled peptides?
A3: Common impurities include deletion or truncated peptide sequences, incompletely deprotected peptides, by-products from the cleavage process, residual labeling reagents, and unlabeled peptides.[1] Additionally, side reactions involving the reactive hydrazinyl group can lead to other peptide-related impurities.
Q4: Can I use purification methods other than RP-HPLC?
A4: Yes, if standard RP-HPLC does not provide sufficient purity, alternative methods can be employed. These include ion-exchange chromatography, which separates based on charge, and size-exclusion chromatography, which separates based on size. For particularly challenging separations, a multi-step purification strategy combining different chromatographic techniques can be effective.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound labeled peptides.
Problem 1: Low Yield of Labeled Peptide
Possible Causes & Solutions
| Cause | Recommended Solution |
| Peptide Precipitation | The labeled peptide may have altered solubility. Try dissolving the crude sample in a stronger solvent, such as a higher concentration of the organic mobile phase, before injection. Ensure all buffers are properly filtered to prevent clogging.[5] |
| Poor Binding to RP-HPLC Column | The increased polarity from the label may reduce retention on the column. Acidify the sample with trifluoroacetic acid (TFA) to a pH <3 to ensure the peptide binds effectively to the C18 resin.[6] |
| Non-optimal Elution Conditions | The gradient may be too steep, causing the peptide to elute in a broad peak or co-elute with impurities. Optimize the gradient to be shallower around the expected elution time of your labeled peptide.[5] |
| Oxidation of Hydrazinyl Group | The hydrazinyl group can be susceptible to oxidation. Consider degassing buffers and adding a scavenger, if compatible with your peptide and downstream applications. |
Problem 2: Poor Purity / Co-elution with Impurities
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incomplete Separation from Unlabeled Peptide | The labeled and unlabeled peptides may have very similar retention times. A shallower gradient during RP-HPLC can improve resolution.[7] Alternatively, consider ion-exchange chromatography if the label significantly alters the peptide's net charge. |
| Presence of Deletion/Truncated Sequences | These impurities are often closely related to the target peptide. High-resolution RP-HPLC is typically required. If this fails, alternative chromatographic methods may be necessary. |
| Residual Labeling Reagent | Excess this compound should be removed. A preliminary clean-up step using size-exclusion chromatography or a desalting column can be effective before the main RP-HPLC purification.[6] |
| Formation of Adducts | The reactive hydrazinyl group might form adducts with components of the mobile phase or other impurities. Ensure high-purity solvents and reagents are used. |
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification of a Labeled Peptide
-
Sample Preparation:
-
Dissolve the crude labeled peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 silica column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm and 280 nm.[8]
-
Gradient:
-
5-15% B over 5 minutes.
-
15-55% B over 40 minutes.
-
55-95% B over 5 minutes.
-
Hold at 95% B for 5 minutes.
-
Re-equilibrate at 5% B for 10 minutes.
-
-
-
Fraction Collection:
-
Collect fractions based on the UV chromatogram peaks.
-
Analyze the purity of each fraction containing the target peptide by analytical HPLC or mass spectrometry.
-
-
Post-Purification:
-
Pool the pure fractions.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.[1]
-
Visualizations
Caption: Workflow for the purification of labeled peptides.
Caption: Troubleshooting decision tree for low purity issues.
References
- 1. bachem.com [bachem.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.dutscher.com [pdf.dutscher.com]
- 6. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - CR [thermofisher.com]
- 7. hplc.eu [hplc.eu]
- 8. pubcompare.ai [pubcompare.ai]
how to improve the efficiency of 4-Hydrazinylpiperidine dihydrochloride derivatization
Welcome to the technical support center for the derivatization of 4-Hydrazinylpiperidine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your derivatization experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization of this compound.
Issue 1: Low or No Product Yield in Pyrazole Synthesis
Possible Causes:
-
Incomplete Deprotonation: this compound is a salt and requires a base to liberate the free hydrazine for reaction. Insufficient or an inappropriate base can lead to low yields.
-
Reaction Temperature: The condensation reaction to form the pyrazole ring is sensitive to temperature. The optimal temperature can vary depending on the reactants.
-
Solvent Choice: The solubility of the dihydrochloride salt and the reaction intermediates can significantly impact the reaction rate.
-
Decomposition of Reactants: The hydrazine moiety can be susceptible to oxidation or other side reactions under harsh conditions.
Troubleshooting Steps:
-
Choice and Stoichiometry of Base:
-
Ensure at least two equivalents of a suitable base are used to neutralize the dihydrochloride and liberate the free hydrazine.
-
Commonly used bases include triethylamine (TEA) or sodium hydroxide (NaOH).
-
For sensitive substrates, a milder base like sodium bicarbonate may be considered, though it may require longer reaction times.
-
-
Temperature Optimization:
-
Start with the reported reaction temperatures from literature for similar substrates. For the condensation with keto-esters, refluxing in a mixture of methanol and water has been reported to be effective.[1][2]
-
If no reaction is observed, a gradual increase in temperature is recommended. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
-
-
Solvent System:
-
Inert Atmosphere:
-
To prevent oxidation of the hydrazine, especially at elevated temperatures, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Formation of Multiple Products or Impurities
Possible Causes:
-
Side Reactions of the Hydrazine: The hydrazine group can potentially react with other functional groups on your substrate or undergo self-condensation.
-
Reaction with the Piperidine Nitrogen: The piperidine nitrogen can also be nucleophilic and may compete in reactions, especially if not protonated.
-
Impure Starting Materials: The quality of the this compound and the other reactants is crucial.
Troubleshooting Steps:
-
Control of Reaction Conditions:
-
Lowering the reaction temperature may help to suppress side reactions.
-
Careful and slow addition of one reactant to the other can sometimes minimize the formation of byproducts.
-
-
Protection of the Piperidine Nitrogen:
-
If side reactions involving the piperidine nitrogen are suspected, consider using a protected version of the reagent, such as 1-Boc-4-hydrazinylpiperidine. However, this will add extra protection and deprotection steps to your synthesis.
-
-
Purification of Starting Materials:
-
Ensure the purity of your this compound and other reagents before starting the reaction.
-
-
Work-up and Purification:
-
An appropriate work-up procedure is critical to remove unreacted starting materials and byproducts. Acid-base extraction can be effective for separating the desired product from non-basic impurities.
-
Column chromatography is often necessary to obtain a highly pure product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to handle and store this compound?
A1: this compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage is at 2-8°C under a nitrogen atmosphere.[3] It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[3] When handling, use personal protective equipment, including safety goggles, gloves, and a lab coat, and work in a well-ventilated area or fume hood.[3]
Q2: How do I neutralize the dihydrochloride salt before the reaction?
A2: To neutralize the dihydrochloride, you need to use at least two equivalents of a base. The choice of base depends on the specific reaction conditions and the sensitivity of your substrates. For many applications, a tertiary amine base like triethylamine (TEA) is a good choice as it is organic-soluble and its hydrochloride salt can often be filtered off or removed during work-up. For reactions in aqueous media, an inorganic base like sodium hydroxide (NaOH) or sodium carbonate can be used.[1][2]
Q3: What are the common derivatization reactions for 4-Hydrazinylpiperidine?
A3: The most common derivatization involves the reaction of the hydrazine moiety. These include:
-
Pyrazole and Pyrazolone Synthesis: Condensation with 1,3-dicarbonyl compounds or their equivalents (e.g., keto-esters) to form five-membered heterocyclic rings.[1][2]
-
Hydrazone Formation: Reaction with aldehydes and ketones.
-
Acylation: Reaction with acylating agents like acid chlorides or anhydrides to form acylhydrazides.
-
Reductive Amination: While less common for the hydrazine part, the piperidine nitrogen can undergo reductive amination.
Q4: Can you provide a starting point for a pyrazole synthesis protocol?
A4: A representative procedure for the synthesis of a piperidine-substituted dihydropyrazolone involves the condensation of a keto-ester with this compound.[1][2]
Experimental Protocol: Synthesis of 3-(3-Bromo-4-methoxyphenyl)-4,4-dimethyl-1-(piperidin-4-yl)-1H-pyrazol-5(4H)-one [1][2]
-
Dissolve the keto-ester (e.g., 32 g, 102 mmol) in methanol (200 ml).
-
To this solution, add a solution of this compound (e.g., 76 g, 406 mmol) in water (80 ml).
-
Reflux the reaction mixture for 72 hours.
-
After cooling, add water (150 ml) and remove the methanol under reduced pressure.
-
Basify the remaining aqueous solution to approximately pH 13 by the slow addition of 10 M NaOH.
-
Collect the resulting solid by filtration and wash with water (20 ml).
-
The expected yield for this specific example is around 80%.
Q5: How can I improve the solubility of my this compound derivative?
A5: The solubility of pyrazolopyrimidine derivatives, which can be synthesized from 4-hydrazinylpiperidine, can sometimes be low in aqueous media.[4] To enhance solubility for biological assays, complexation with agents like 2-hydroxypropyl-β-cyclodextrin has been shown to be effective.[4] For purification or reaction purposes, using a co-solvent system can also be beneficial.
Quantitative Data Summary
The efficiency of derivatization reactions is highly dependent on the specific substrates and conditions used. The following table summarizes reported yields for a specific pyrazolone synthesis.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield | Reference |
| Keto-ester | This compound | NaOH (in workup) | Methanol/Water | Reflux | 72h | 80% | [1][2] |
Visualizing the Workflow
To better understand the process, the following diagram illustrates a general workflow for the derivatization of this compound.
This troubleshooting guide and FAQ section should serve as a valuable resource for optimizing your derivatization reactions with this compound. For more specific issues, consulting detailed literature for your particular reaction of interest is always recommended.
References
- 1. Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
- 3. chemscene.com [chemscene.com]
- 4. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: 4-Hydrazinylpiperidine Dihydrochloride for Cell Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Hydrazinylpiperidine dihydrochloride in cell imaging applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in cell imaging?
This compound is a chemical compound containing a hydrazine group. In cell imaging, it can be used as a reactive handle for bioconjugation. The hydrazine moiety can react with carbonyl groups (aldehydes and ketones) on target molecules, such as proteins or other biomarkers that have been metabolically or chemically modified to introduce these functionalities. This allows for the attachment of a fluorescent probe for subsequent visualization by fluorescence microscopy.
Q2: What are the primary challenges I might face when using this compound?
Common challenges include high background fluorescence, low signal intensity (poor staining), non-specific binding of the probe, and potential cytotoxicity to the cells. Careful optimization of the experimental protocol is crucial to mitigate these issues.
Q3: How should I prepare and store this compound solutions?
It is recommended to prepare fresh solutions of this compound in an appropriate buffer (e.g., PBS) immediately before use. Due to the reactive nature of the hydrazine group, prolonged storage in solution, especially at non-optimal pH, can lead to degradation. For long-term storage, the solid compound should be kept in a cool, dry, and dark place.
Troubleshooting Guide
Problem 1: High Background Fluorescence
High background can obscure the specific signal from your target, making image analysis difficult.
| Potential Cause | Recommended Solution |
| Excess unbound probe | Reduce the concentration of this compound. Increase the number and duration of washing steps after incubation with the probe. |
| Non-specific binding | Include a blocking step (e.g., with BSA or glycine) before adding the probe to saturate non-specific binding sites. Optimize the pH of the incubation buffer. |
| Autofluorescence of cells or medium | Image cells in a phenol red-free medium. Use a spectral imaging system to subtract the autofluorescence signal. Consider using fluorophores with emission in the red or far-red spectrum to minimize interference from cellular autofluorescence which is more prominent in the blue and green regions.[1] |
| Fixative-induced fluorescence | If using fixation, consider switching from aldehyde-based fixatives (like formaldehyde) to alcohol-based fixatives (like methanol), or use sodium borohydride treatment after aldehyde fixation to reduce autofluorescence.[1] |
Problem 2: Weak or No Signal
A faint or absent signal can result from several factors throughout the experimental workflow.
| Potential Cause | Recommended Solution |
| Insufficient target molecules | Ensure that the target molecule with the carbonyl group is sufficiently expressed or introduced into the cells. |
| Inefficient labeling reaction | Optimize the reaction conditions, including pH (typically slightly acidic for hydrazine-carbonyl reactions), incubation time, and temperature. |
| Degraded this compound | Prepare a fresh solution of the compound for each experiment. |
| Fluorescence quenching | Minimize exposure of the labeled sample to light to prevent photobleaching. Ensure the imaging medium does not contain quenching agents.[2][3] |
| Incorrect filter sets on the microscope | Verify that the excitation and emission filters on the microscope are appropriate for the specific fluorophore conjugated to the hydrazine probe. |
Problem 3: Evidence of Cell Stress or Death (Cytotoxicity)
Hydrazine derivatives can be toxic to cells, affecting their morphology and viability.
| Potential Cause | Recommended Solution |
| High concentration of the probe | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell type.[4][5] |
| Prolonged incubation time | Reduce the incubation time to the minimum required for sufficient labeling. |
| Inherent toxicity of the compound | Include appropriate controls (untreated cells) to assess baseline cell health. If toxicity remains an issue at effective labeling concentrations, consider alternative labeling strategies. |
Experimental Protocols
General Protocol for Live Cell Labeling
This protocol provides a starting point; optimization for specific cell types and experimental goals is recommended.
-
Cell Preparation: Seed cells on a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Target Introduction (if applicable): If your target does not endogenously contain a reactive carbonyl group, introduce it via metabolic labeling or other chemical modification methods.
-
Probe Preparation: Prepare a fresh stock solution of this compound-fluorophore conjugate in an appropriate buffer (e.g., PBS, pH 6.5-7.0).
-
Labeling:
-
Wash the cells once with warm, phenol red-free imaging medium.
-
Dilute the probe stock solution to the desired final concentration in the imaging medium.
-
Incubate the cells with the labeling solution for a predetermined time (e.g., 15-60 minutes) at 37°C, protected from light.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells 2-3 times with warm imaging medium to remove unbound probe.
-
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Visualizing Experimental Workflow & Troubleshooting Logic
Below are diagrams illustrating a typical experimental workflow and a logical approach to troubleshooting common issues.
Caption: A generalized experimental workflow for cell imaging using this compound.
Caption: A troubleshooting decision tree for common issues in cell imaging experiments.
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of eco-friendly fluorescence quenching probes for assessment of acemetacin using silver nanoparticles and acriflavine reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity evaluation of chlorhexidine gluconate on human fibroblasts, myoblasts, and osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Wound Closure Evaluation in Skin Cell Lines after Treatment with Common Antiseptics for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
dealing with the hygroscopic nature of 4-Hydrazinylpiperidine dihydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the hygroscopic nature of 4-Hydrazinylpiperidine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is hygroscopic?
A1: Hygroscopic substances have a strong affinity for moisture and will readily absorb it from the atmosphere.[1][2] This means that this compound, if exposed to ambient air, will attract and hold water molecules, which can alter its physical and chemical properties.[1]
Q2: How can I tell if my sample of this compound has absorbed moisture?
A2: Visual inspection can often reveal signs of moisture absorption. The powder may appear clumpy, sticky, or may have even turned into a puddle-like solution in cases of extreme moisture uptake.[1][2] For a more quantitative assessment, a moisture analysis machine can be used to determine the water content.[3]
Q3: What are the potential consequences of using this compound that has absorbed water in my experiments?
A3: Using a hydrated reagent can have several negative impacts on your experiment:
-
Inaccurate Stoichiometry: The absorbed water increases the weight of the compound, leading to an underestimation of the actual amount of the active reagent being used. This can significantly affect reaction yields and reproducibility.
-
Altered Reaction Conditions: The presence of water can interfere with moisture-sensitive reactions, potentially leading to side reactions, catalyst deactivation, or a complete failure of the intended transformation.[4][5]
-
Degradation of the Compound: Some compounds can degrade in the presence of water, leading to impurities in your reaction mixture.
-
Changes in Physical Properties: Hydration can alter the solubility and melting point of the compound.[6]
Q4: How should I properly store this compound to prevent moisture absorption?
A4: Proper storage is crucial for maintaining the integrity of hygroscopic compounds.[1] It is recommended to:
-
Store the compound in a tightly sealed, airtight container.[1]
-
Keep the container in a cool, dry place.[1]
-
For long-term storage or for highly sensitive applications, storing the compound inside a desiccator with a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate) is recommended.[2][7]
-
Consider storing smaller, single-use aliquots to minimize the exposure of the bulk material to the atmosphere.
Troubleshooting Guide
Problem 1: My reaction yield is consistently lower than expected when using this compound.
-
Possible Cause: The hygroscopic nature of the reagent is leading to inaccurate weighing and, therefore, incorrect stoichiometry.
-
Solution:
-
Dry the Reagent: Before use, dry the this compound under vacuum or in a drying oven at a suitable temperature (ensure the temperature is below the compound's decomposition point).[1][8]
-
Handle in an Inert Atmosphere: If possible, handle the compound inside a glove box or glove bag with a dry, inert atmosphere (e.g., nitrogen or argon).[4][9]
-
Rapid Weighing: If a glove box is unavailable, weigh the compound quickly to minimize its exposure to air.[1] Have all necessary equipment ready before opening the container.
-
Use Pre-weighed Aliquots: If you frequently use the same amount, consider preparing and sealing single-use aliquots in an inert atmosphere.[4]
-
Problem 2: I am observing unexpected side products in my reaction.
-
Possible Cause: The absorbed water from the this compound is participating in the reaction or altering the reaction pathway.
-
Solution:
-
Confirm Reagent Anhydrousness: Ensure your reagent is thoroughly dried using the methods described above.
-
Use Anhydrous Solvents: Verify that all solvents and other reagents used in the reaction are anhydrous.
-
Inert Atmosphere Reaction Setup: Perform the reaction under an inert atmosphere to prevent the introduction of moisture during the experiment.
-
Problem 3: The physical appearance of my this compound has changed (e.g., clumping).
-
Possible Cause: The compound has absorbed a significant amount of moisture from the atmosphere.
-
Solution:
-
Assess the Extent of Hydration: If the clumping is minor, the compound may be salvageable by drying.[1]
-
Drying Procedure: Break up any large clumps with a spatula and dry the compound thoroughly under vacuum.[1]
-
Consider Discarding: If the compound has become a paste or liquid, it is likely too hydrated and may be degraded. It is advisable to use a fresh, unopened container of the reagent.
-
Data Presentation
Table 1: Illustrative Impact of Humidity on the Mass of a Hygroscopic Compound
| Time Exposed to 50% Relative Humidity | Mass Increase (%) | Molarity of a 1M Target Solution (Actual) |
| 0 minutes | 0.0% | 1.000 M |
| 5 minutes | 1.5% | 0.985 M |
| 15 minutes | 4.2% | 0.960 M |
| 30 minutes | 8.9% | 0.918 M |
| 60 minutes | 15.5% | 0.866 M |
Note: This data is illustrative and represents the typical behavior of a hygroscopic substance. The actual rate of moisture absorption for this compound may vary.
Experimental Protocols
Protocol 1: Accurate Weighing of this compound for a Moisture-Sensitive Reaction
-
Preparation:
-
Place a clean, dry weighing boat or vial on the analytical balance.
-
Ensure all necessary spatulas and tools are clean and dry.
-
Have the reaction flask, fitted with a septum and under an inert atmosphere, ready to receive the compound.
-
-
Weighing in a Glove Box (Recommended):
-
Transfer the sealed container of this compound, the weighing vessel, and a spatula into the glove box antechamber.
-
Cycle the antechamber as per the glove box protocol to remove air and moisture.
-
Inside the glove box, open the container and quickly weigh the desired amount of the compound into the weighing vessel.
-
Immediately seal the weighing vessel and the stock container.
-
Remove the sealed weighing vessel from the glove box and promptly add the contents to the reaction flask.
-
-
Weighing in Open Air (Alternative):
-
Briefly open the container of this compound.
-
Quickly transfer an approximate amount of the solid, slightly more than needed, to a pre-tared, dry weighing boat on the balance.
-
Immediately close the stock container.
-
Record the mass as it stabilizes, working quickly to minimize exposure time.
-
Immediately transfer the weighed solid to the reaction flask.
-
Visualizations
Caption: Workflow for handling hygroscopic reagents.
References
- 1. tutorchase.com [tutorchase.com]
- 2. sclub1.wordpress.com [sclub1.wordpress.com]
- 3. asaclean.com [asaclean.com]
- 4. hepatochem.com [hepatochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to 4-Hydrazinylpiperidine Dihydrochloride and Other Hydrazine-Based Reagents in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the formation of stable and reliable linkages between biomolecules is paramount. Hydrazine-based reagents have long been utilized for their ability to react with carbonyl groups (aldehydes and ketones) to form hydrazone bonds. This guide provides an objective comparison of 4-Hydrazinylpiperidine dihydrochloride with other common hydrazine-based reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate tool for their specific applications.
Performance Comparison of Hydrazine-Based Reagents
The choice of a hydrazine-based reagent significantly impacts the efficiency of the conjugation reaction and the stability of the resulting hydrazone bond. This section compares key performance characteristics of this compound, an aliphatic cyclic hydrazine, with other widely used reagents.
Data Presentation: Quantitative Comparison of Hydrazine Reagents
| Reagent | Type | pKa | Reaction Rate (Relative) | Hydrazone Bond Stability (Relative Half-life at pH 7.4) | Key Characteristics & Applications |
| This compound | Aliphatic, Cyclic | ~8-9 (estimated) | Moderate to Fast | Moderate | Good water solubility; introduces a flexible, non-aromatic linker. Suitable for ADC development and labeling of biomolecules where a non-rigid spacer is desired.[1] |
| Hydrazine Hydrate | Aliphatic, Acyclic | 8.1 | Fast | Low | Highly reactive but forms relatively unstable hydrazones. Often used in excess to drive reactions to completion.[1] |
| Phenylhydrazine | Aromatic | 5.3 | Moderate | High | Forms more stable hydrazones compared to aliphatic hydrazines due to resonance stabilization.[2][3] Can be prone to side reactions and has higher toxicity.[4][5][6] Used in the synthesis of various pharmacologically active compounds. |
| 2-Hydrazinopyridine | Aromatic | ~4 | Fast | High | The pyridine ring can catalyze the reaction. Forms stable hydrazone bonds.[7] Commonly used in bioconjugation and for radiolabeling antibodies.[7] |
Note: Reaction rates and stability are influenced by the specific aldehyde or ketone partner, pH, and buffer conditions. The data presented here is a generalized comparison based on available literature.
Key Performance Insights
Reactivity and Reaction Speed:
Aliphatic hydrazines, such as 4-Hydrazinylpiperidine, generally exhibit faster reaction rates with carbonyl compounds compared to aromatic hydrazines like phenylhydrazine, especially at neutral pH.[8] This is attributed to the higher nucleophilicity of the aliphatic hydrazine. 2-Hydrazinopyridine is a notable exception among aromatic hydrazines, demonstrating rapid reaction kinetics, partly due to intramolecular catalysis by the pyridine nitrogen.[9] Studies have shown that aldehydes react faster than ketones with hydrazine reagents.[10]
Hydrazone Bond Stability:
The stability of the resulting hydrazone bond is a critical factor, particularly in applications like antibody-drug conjugates (ADCs), where the linker must remain stable in circulation but release the payload in the target environment.
-
pH Dependence: Hydrazone linkages are generally susceptible to hydrolysis under acidic conditions, a property often exploited for drug release in the acidic environment of endosomes and lysosomes.[2][11][12]
-
Structural Effects: Hydrazones derived from aromatic aldehydes and aromatic hydrazines, such as phenylhydrazine, are significantly more stable than those formed from aliphatic counterparts.[2][3] This increased stability is due to the conjugation of the C=N bond with the aromatic ring.[2] Therefore, the hydrazone bond formed from the aliphatic 4-Hydrazinylpiperidine is expected to be less stable at neutral pH compared to those from phenylhydrazine or 2-hydrazinopyridine, but more stable than those from hydrazine hydrate. This moderate stability can be advantageous for applications requiring controlled release.
Experimental Protocols
1. General Protocol for Antibody Labeling via Periodate Oxidation and Hydrazone Formation
This protocol describes the generation of aldehyde groups on an antibody through mild oxidation of its carbohydrate moieties, followed by conjugation with a hydrazine-based reagent.
Materials:
-
Antibody solution (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution
-
Ethylene glycol
-
This compound (or other hydrazine reagent)
-
Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Oxidation:
-
To the antibody solution (typically 1-5 mg/mL), add a freshly prepared solution of sodium periodate to a final concentration of 1-10 mM.
-
Incubate the reaction in the dark at room temperature for 30 minutes.
-
Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate for 5 minutes at room temperature.
-
Remove excess periodate and byproducts by buffer exchange into the reaction buffer (pH 5.5) using an SEC column.
-
-
Hydrazone Formation:
-
To the oxidized antibody, immediately add a 50-100 fold molar excess of the hydrazine reagent (e.g., this compound).
-
Incubate the reaction at room temperature for 2-4 hours. The optimal reaction time may vary depending on the specific hydrazine reagent and antibody.
-
The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
-
Purification of the Conjugate:
-
Remove excess hydrazine reagent and purify the antibody conjugate by SEC.
-
2. Hydrazone Stability Assay
This protocol allows for the assessment of the hydrolytic stability of the formed hydrazone linkage at different pH values.
Materials:
-
Hydrazone-linked conjugate
-
Buffers of different pH values (e.g., PBS pH 7.4, acetate buffer pH 5.5)
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Incubate the purified conjugate in the different pH buffers at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.
-
Analyze the samples by HPLC to quantify the amount of intact conjugate remaining and the amount of released payload or label.
-
Calculate the half-life of the hydrazone bond at each pH.[13]
Visualizations
Workflow for Antibody-Drug Conjugate (ADC) Synthesis using a Hydrazine Linker
Caption: Workflow for ADC synthesis using a hydrazine linker.
Logical Relationship of Hydrazone Formation and Hydrolysis
Caption: Equilibrium of hydrazone formation and hydrolysis.
Conclusion
This compound offers a valuable option for bioconjugation, particularly when a flexible, non-aromatic linker is desired. Its expected moderate reaction rate and hydrazone bond stability make it a suitable candidate for applications such as the development of antibody-drug conjugates where controlled drug release is crucial. In contrast, reagents like hydrazine hydrate offer high reactivity but lower stability, while aromatic hydrazines like phenylhydrazine and 2-hydrazinopyridine provide more stable linkages but may have other drawbacks such as lower reaction rates at neutral pH or potential for side reactions. The selection of the optimal hydrazine-based reagent will ultimately depend on the specific requirements of the application, including the desired stability of the conjugate, the reaction conditions, and the nature of the biomolecules involved. The experimental protocols and comparative data provided in this guide serve as a starting point for researchers to make informed decisions and to develop robust and efficient bioconjugation strategies.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. njbio.com [njbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometric Validation of 4-Hydrazinylpiperidine Dihydrochloride Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to enhance the mass spectrometric analysis of carbonyl-containing compounds, this guide provides a comprehensive validation of 4-Hydrazinylpiperidine dihydrochloride as a labeling reagent. Through a comparative analysis with alternative derivatization agents, supported by experimental data and detailed protocols, this guide offers insights into optimizing the detection and quantification of aldehydes and ketones.
The derivatization of carbonyl compounds is a critical step in mass spectrometry-based analysis to improve ionization efficiency and, consequently, the sensitivity and accuracy of quantification. This compound is one of several hydrazine-based reagents utilized for this purpose. Its piperidine ring offers a site for protonation, enhancing the signal in positive-ion mode electrospray ionization (ESI-MS). This guide evaluates the performance of this compound in comparison to other commonly used labeling reagents.
Comparative Performance of Carbonyl Labeling Reagents
The selection of a derivatization agent can significantly impact the outcome of a mass spectrometric analysis. The following table summarizes the performance of this compound against notable alternatives based on reported signal enhancement and relative reaction kinetics.
| Derivatization Reagent | Target Moiety | Typical Signal Enhancement | Key Characteristics |
| This compound | Carbonyls (Aldehydes, Ketones) | Moderate to High | Piperidine ring enhances positive ionization. |
| Girard's Reagent T (GRT) | Carbonyls (Aldehydes, Ketones) | High (up to ~20-fold)[1][2] | Possesses a pre-charged quaternary ammonium group, leading to significant signal enhancement in positive-ion mode ESI-MS.[1] |
| Girard's Reagent P (GRP) | Carbonyls (Aldehydes, Ketones) | High | Similar to GRT, contains a pre-charged pyridinium group for improved ionization. |
| 2-Hydrazino-1-methylpyridine (HMP) | Carbonyls (Ketones) | High | Demonstrates greater sensitivity for androgens compared to HTP.[3] |
| 2-Hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) | Carbonyls (Ketones) | Moderate | Less sensitive than HMP for androgen analysis.[3] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyls (Aldehydes, Ketones) | Good | A widely used reagent, particularly for HPLC-UV analysis, but also effective for LC-MS.[4][5] |
| Dansyl Hydrazine | Carbonyls (Aldehydes, Ketones) | Good | Fluorescent tag that also enhances ionization. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols for carbonyl labeling with hydrazine-based reagents, which can be adapted for this compound.
Protocol 1: General Derivatization of Carbonyl Compounds with Hydrazine Reagents
This protocol outlines the fundamental steps for labeling aldehydes and ketones for LC-MS analysis.
Materials:
-
Carbonyl-containing sample
-
This compound (or alternative hydrazine reagent)
-
Reaction solvent (e.g., Methanol, Acetonitrile, or a mixture with water)
-
Acid catalyst (e.g., Acetic acid, Trifluoroacetic acid)
-
Vortex mixer
-
Incubator or heating block
Procedure:
-
Sample Preparation: Dissolve the carbonyl-containing sample in the chosen reaction solvent to a known concentration.
-
Reagent Preparation: Prepare a solution of the hydrazine labeling reagent in the same solvent. A molar excess of the reagent to the analyte is typically used to drive the reaction to completion.
-
Reaction: Mix the sample and reagent solutions in a microcentrifuge tube. Add a small amount of acid catalyst (e.g., 1-5% of the total volume).
-
Incubation: Vortex the mixture briefly and incubate at a controlled temperature (e.g., 25-80°C) for a specific duration (e.g., 5-120 minutes).[3] Optimal conditions (temperature and time) should be determined empirically for each specific analyte and reagent.
-
Reaction Quenching (Optional): The reaction can be stopped by cooling the mixture on ice or by adding a quenching agent if necessary.
-
LC-MS Analysis: Dilute the reaction mixture with the initial mobile phase and inject it into the LC-MS system.
Protocol 2: On-Tissue Derivatization for MALDI Mass Spectrometry Imaging
This protocol is adapted for the in-situ labeling of carbonyl-containing compounds, such as N-glycans, directly on tissue sections for MALDI-MSI.
Materials:
-
Formalin-fixed paraffin-embedded (FFPE) tissue sections
-
Enzyme for deglycosylation (e.g., PNGase F)
-
This compound (or alternative hydrazine reagent, such as Girard's Reagent P) solution
-
MALDI Matrix solution (e.g., 2,5-dihydroxybenzoic acid - DHB)
-
Acoustic reagent spotter or micropipette
Procedure:
-
Tissue Preparation: Mount FFPE tissue sections onto a MALDI target plate.
-
Antigen Retrieval and Deglycosylation: Perform antigen retrieval followed by enzymatic release of N-glycans using PNGase F.
-
Derivatization Reagent Application: Apply the hydrazine reagent solution onto the tissue section.
-
Matrix Application: After a short incubation period, apply the MALDI matrix solution.
-
MALDI-MSI Analysis: Analyze the tissue section using a MALDI mass spectrometer.
Visualizing the Workflow and Chemical Reactions
To better understand the experimental processes and underlying chemistry, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the derivatization of carbonyl compounds.
Caption: Chemical reaction of a carbonyl with a hydrazine reagent.
Caption: The logical flow of a typical LC-MS experiment.
References
- 1. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization with Girard reagent T combined with LC-MS/MS for the sensitive detection of 5-formyl-2'-deoxyuridine in cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace analysis of carbonyl compounds by liquid chromatography-mass spectrometry after collection as 2,4-dinitrophenylhydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Control Experiments for 4-Hydrazinylpiperidine Dihydrochloride-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical experimental outcomes for 4-Hydrazinylpiperidine dihydrochloride when evaluated as a potential enzyme inhibitor. Given its structural similarity to known hydrazine-based inhibitors, this document focuses on its application in monoamine oxidase (MAO) inhibition assays. The guide outlines detailed experimental protocols, presents comparative data against established inhibitors, and includes necessary visualizations to understand the experimental workflow and underlying biological pathways.
Introduction to this compound as a Potential MAO Inhibitor
This compound is a hydrazine-containing compound. Hydrazine derivatives are a well-known class of compounds that can act as enzyme inhibitors, often through covalent modification of enzyme cofactors or active site residues.[1][2] A primary target for such compounds is the flavoenzyme monoamine oxidase (MAO). MAO enzymes are crucial in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][3] Inhibition of MAO can lead to increased levels of these neurotransmitters, a mechanism exploited in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[4][5]
This guide will explore the hypothetical inhibitory activity of this compound on the two main isoforms of MAO: MAO-A and MAO-B.
Comparative Analysis of Inhibitory Potency
To assess the efficacy and selectivity of a novel inhibitor, its half-maximal inhibitory concentration (IC50) is determined and compared against known standards. The following table presents hypothetical IC50 values for this compound alongside experimentally determined values for other hydrazine and non-hydrazine MAO inhibitors.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B (IC50 MAO-A / IC50 MAO-B) | Reference Inhibitor Type |
| This compound | 5.2 (Hypothetical) | 0.8 (Hypothetical) | 6.5 | Test Compound |
| Phenelzine | ~0.1 | ~1.0 | 0.1 | Non-selective Hydrazine |
| Iproniazid | ~1.0 | ~1.0 | 1.0 | Non-selective Hydrazine |
| Clorgyline | 0.008 | 10.0 | 0.0008 | MAO-A Selective |
| Selegiline (L-deprenyl) | 10.0 | 0.01 | 1000 | MAO-B Selective |
| Pargyline | >100 | 0.08 | >1250 | MAO-B Selective |
| Moclobemide | 6.061 | >100 | <0.06 | Reversible MAO-A |
| Hydrazone Derivative 2a | 0.342 | >10 | <0.034 | MAO-A Selective |
| Hydrazone Derivative 2b | 0.028 | >10 | <0.0028 | MAO-A Selective |
Note: Data for phenelzine, iproniazid, clorgyline, selegiline, pargyline, and moclobemide are compiled from various sources for comparative purposes.[1][4][6] Data for Hydrazone Derivatives 2a and 2b are from a specific study to show comparison with other novel hydrazine compounds.[1]
Experimental Protocols
A fluorometric assay is a common method for determining MAO activity and inhibition.[1][7] The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.
Protocol: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
1. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate: Tyramine
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Test Compound: this compound
-
Positive Controls: Clorgyline (MAO-A selective inhibitor), Pargyline or Selegiline (MAO-B selective inhibitors)
-
Negative Control: Vehicle (e.g., DMSO or buffer)
-
96-well black microplate
2. Procedure:
-
Enzyme Preparation: Dilute recombinant MAO-A and MAO-B to the desired concentration in cold phosphate buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound and the positive control inhibitors (clorgyline, pargyline/selegiline) in the appropriate vehicle.
-
Reaction Incubation:
-
To each well of the 96-well plate, add the appropriate buffer.
-
Add the test compound, positive control, or vehicle (negative control) to the respective wells.
-
To determine total MAO activity, add vehicle instead of a selective inhibitor.
-
To specifically measure MAO-A activity in a mixed sample, pre-incubate with a saturating concentration of a MAO-B inhibitor (e.g., pargyline).
-
To specifically measure MAO-B activity, pre-incubate with a saturating concentration of a MAO-A inhibitor (e.g., clorgyline).
-
Add the MAO enzyme (either MAO-A or MAO-B) to all wells except for the no-enzyme control.
-
Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
-
Substrate Addition and Signal Detection:
-
Prepare a detection cocktail containing Amplex® Red, HRP, and the substrate (tyramine) in phosphate buffer.
-
Add the detection cocktail to all wells to initiate the enzymatic reaction.
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) over time (kinetic assay) or at a fixed endpoint.
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing Experimental Design and Biological Context
Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and workflows.
Caption: Monoamine Oxidase (MAO) Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for the Fluorometric MAO Inhibition Assay.
Control Experiments: Ensuring Data Validity
A series of control experiments are essential to validate the results of any enzyme inhibition assay.
-
Negative Control (Vehicle Control): This contains all components of the reaction mixture except the inhibitor. The vehicle (e.g., DMSO) used to dissolve the test compound is added instead. This control represents 100% enzyme activity and is the baseline against which inhibition is calculated.
-
Positive Controls: Known selective inhibitors for each MAO isoform are used to confirm the assay is working correctly and to provide a benchmark for the potency of the test compound.
-
No-Enzyme Control: This well contains all reaction components except the MAO enzyme. This is used to measure any background fluorescence from the reagents themselves and is subtracted from all other measurements.
-
Compound Interference Control: It is crucial to test whether this compound interferes with the assay's detection system. This is done by running the assay without the MAO enzyme but with the test compound and all detection reagents. Any significant signal would indicate interference.
Conclusion
This guide provides a framework for evaluating this compound as a potential monoamine oxidase inhibitor. By employing rigorous control experiments and comparing its hypothetical performance against established inhibitors, researchers can effectively characterize its potency and selectivity. The detailed protocols and visual aids presented here serve as a valuable resource for designing and interpreting such assays in a drug discovery context. The hypothetical data suggests that this compound could be a moderately potent and selective MAO-B inhibitor, warranting further investigation.
References
- 1. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monoamine Oxidase Reaction Phenotyping | Evotec [evotec.com]
- 4. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Carbonyl Capture: 4-Hydrazinylpiperidine dihydrochloride vs. Girard's Reagent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two hydrazine-based reagents, 4-Hydrazinylpiperidine dihydrochloride and Girard's reagents, for the capture and derivatization of carbonyl compounds. This analysis is intended to assist researchers in selecting the appropriate reagent for their specific analytical needs, particularly in the context of chromatography and mass spectrometry.
Introduction
The accurate detection and quantification of carbonyl compounds (aldehydes and ketones) are crucial in various scientific disciplines, from biomedical research to pharmaceutical development. Due to the often low volatility and poor ionization efficiency of many carbonyls, derivatization is a common strategy to enhance their detectability by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). Hydrazine-containing reagents are widely employed for this purpose, as they readily react with carbonyls to form stable hydrazones. This guide focuses on a comparative analysis of this compound and the well-established Girard's reagents.
Chemical Properties and Mechanism of Action
Both this compound and Girard's reagents are hydrazine derivatives that react with the carbonyl group of aldehydes and ketones in a condensation reaction to form a hydrazone. This reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.
This compound is a cyclic hydrazine derivative. Its piperidine ring introduces a level of conformational rigidity. The basic nitrogen atoms in the piperidine ring and the hydrazine group can be protonated, influencing the reagent's solubility and reactivity under different pH conditions.
Girard's reagents , most notably Girard's reagent T (GRT) and Girard's reagent P (GRP), are characterized by a quaternary ammonium cation. This permanent positive charge significantly enhances the water solubility of the reagent and its derivatives, and more importantly, dramatically improves the ionization efficiency of the derivatized carbonyl compounds in electrospray ionization mass spectrometry (ESI-MS). Girard's reagent T contains a trimethylammonium group, while Girard's reagent P features a pyridinium moiety.[1][2]
The general reaction mechanism for carbonyl capture by these hydrazine reagents is illustrated below.
Caption: General reaction of a carbonyl compound with a hydrazine reagent.
Performance Comparison
| Feature | This compound | Girard's Reagent (T & P) |
| Derivatization Principle | Forms a hydrazone with carbonyl compounds. | Forms a hydrazone with carbonyl compounds.[1] |
| Key Structural Feature | Cyclic piperidine ring. | Quaternary ammonium cation (permanent positive charge).[1] |
| Solubility | Expected to be soluble in aqueous and polar organic solvents. | Highly soluble in water and polar organic solvents.[2] |
| Ionization Enhancement (MS) | The protonatable nitrogens may offer some enhancement in positive ion mode ESI-MS. | The permanent positive charge provides significant enhancement in positive ion mode ESI-MS.[3][4] |
| Reaction Conditions | Likely requires acidic catalysis, similar to other hydrazines. | Typically requires acidic conditions (e.g., acetic acid) for optimal reaction.[4] |
| Reported Applications | Limited specific data available for carbonyl capture in analytical applications. | Extensively used for derivatization of steroids, peptides, and other carbonyls for LC-MS analysis.[4] |
Experimental Protocols
Protocol for Carbonyl Derivatization using Girard's Reagent T
This protocol is a general guideline based on established methods for the derivatization of carbonyl compounds with Girard's Reagent T for LC-MS analysis.[4]
Materials:
-
Girard's Reagent T (GRT)
-
Carbonyl-containing sample
-
Methanol or Acetonitrile (LC-MS grade)
-
Acetic Acid (glacial)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Dissolve the carbonyl-containing sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a known concentration.
-
Reagent Preparation: Prepare a stock solution of Girard's Reagent T (e.g., 10 mg/mL) in a mixture of methanol and water (e.g., 1:1 v/v).
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 50 µL of the sample solution with 50 µL of the Girard's Reagent T solution.
-
Add 10 µL of glacial acetic acid to catalyze the reaction.
-
Vortex the mixture gently to ensure homogeneity.
-
Incubate the reaction mixture at room temperature or slightly elevated temperature (e.g., 30-60 °C) for a duration of 30 minutes to 2 hours. The optimal time and temperature may need to be determined empirically for specific carbonyl compounds.
-
-
Reaction Quenching and Sample Preparation for LC-MS:
-
After the incubation period, the reaction can be stopped by dilution with the initial mobile phase for LC-MS analysis. For example, add 900 µL of 90:10 water:acetonitrile.
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Caption: Experimental workflow for carbonyl derivatization using Girard's Reagent T.
Inferred Protocol for Carbonyl Derivatization using this compound
Due to the lack of specific published protocols, the following is an inferred procedure based on the general principles of hydrazine-based derivatization. Optimization of all reaction parameters is highly recommended.
Materials:
-
This compound
-
Carbonyl-containing sample
-
Methanol or Acetonitrile (LC-MS grade)
-
An acid catalyst (e.g., acetic acid or hydrochloric acid)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Dissolve the carbonyl-containing sample in a suitable solvent to a known concentration.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a mixture of methanol and water. The pH may need to be adjusted to optimize reagent stability and reactivity.
-
Derivatization Reaction:
-
Combine the sample solution with an excess of the this compound solution.
-
Add a small amount of acid catalyst. The type and concentration of the acid will require optimization.
-
Vortex the mixture.
-
Incubate the reaction. The optimal temperature and time will need to be determined experimentally.
-
-
Sample Preparation for LC-MS:
-
Dilute the reaction mixture with the initial mobile phase.
-
Centrifuge to remove any particulates.
-
Transfer the supernatant for LC-MS analysis.
-
Conclusion
Girard's reagents, particularly Girard's reagent T, are well-established and highly effective for the derivatization of carbonyl compounds for LC-MS analysis. Their key advantage lies in the permanent positive charge, which significantly enhances ionization efficiency and, consequently, analytical sensitivity.[3][4] Extensive literature provides a strong foundation of established protocols for a wide range of applications.
This compound, as a hydrazine derivative, is expected to react with carbonyls to form hydrazones. The presence of protonatable nitrogen atoms suggests potential for enhanced detection in positive ion mode ESI-MS, although likely to a lesser extent than the permanent charge of Girard's reagents. The cyclic nature of the piperidine ring might influence its reactivity and the chromatographic behavior of its derivatives.
Recommendation: For researchers seeking a robust, well-documented, and highly sensitive method for carbonyl quantification by LC-MS, Girard's reagents are the recommended choice based on the currently available scientific literature. For novel applications or where the specific properties of a cyclic hydrazine are desired, this compound presents an alternative, though significant methods development and validation would be required. Further experimental studies are needed to provide a direct quantitative performance comparison between these two reagents.
References
Assessing the Specificity of 4-Hydrazinylpiperidine Dihydrochloride for Aldehydes Over Ketones: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective modification of biomolecules is a cornerstone of innovation. 4-Hydrazinylpiperidine dihydrochloride is a reagent frequently employed for the derivatization of carbonyl compounds. This guide provides a comprehensive comparison of its reactivity towards aldehydes and ketones, supported by experimental data and detailed protocols, to aid in the strategic design of chemical probes and bioconjugation strategies.
Executive Summary
Data Presentation: Aldehyde vs. Ketone Reactivity with a Model Hydrazine
Due to the limited availability of direct kinetic studies on this compound, we present data from a comprehensive study on the reaction of phenylhydrazine with a diverse set of aldehydes and ketones. Phenylhydrazine serves as a suitable proxy for understanding the fundamental reactivity patterns of simple hydrazine derivatives. The following table summarizes the second-order rate constants for hydrazone formation at pH 7.4 in an aqueous buffer, as reported by Kool and coworkers.[1]
| Carbonyl Compound | Type | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| Butyraldehyde | Aliphatic Aldehyde | 1.1 |
| Benzaldehyde | Aromatic Aldehyde | 0.017 |
| 4-Nitrobenzaldehyde | Aromatic Aldehyde | 0.052 |
| Acetone | Aliphatic Ketone | 0.0007 |
| Acetophenone | Aromatic Ketone | 0.041 |
| 2-Butanone | Aliphatic Ketone | 0.025 |
Analysis of the Data: The data clearly illustrates that aldehydes react significantly faster with phenylhydrazine than ketones. For instance, butyraldehyde, a simple aliphatic aldehyde, reacts over 1500 times faster than acetone, its ketone counterpart. Even aromatic aldehydes, which are generally less reactive than aliphatic aldehydes, exhibit a faster reaction rate compared to most ketones. This substantial difference in reaction kinetics forms the basis for the selective targeting of aldehydes in the presence of ketones using hydrazine-based reagents.
Reaction Pathway and Specificity
The reaction between a hydrazine and a carbonyl compound (aldehyde or ketone) is a nucleophilic addition-elimination reaction that results in the formation of a hydrazone. The generally accepted mechanism proceeds through a tetrahedral intermediate.
The higher reactivity of aldehydes can be attributed to two main factors:
-
Electronic Effects: The carbonyl carbon of an aldehyde is generally more electrophilic than that of a ketone. Aldehydes have only one electron-donating alkyl group, whereas ketones have two, which reduce the partial positive charge on the carbonyl carbon.
-
Steric Effects: The presence of a small hydrogen atom in aldehydes, as opposed to a bulkier alkyl or aryl group in ketones, results in less steric hindrance for the approaching nucleophilic hydrazine.
This inherent difference in reactivity allows for the selective derivatization of aldehydes in a mixture containing both functional groups by carefully controlling reaction conditions such as time and temperature.
Experimental Protocols
To empirically determine the specificity of this compound, two key experiments can be performed: a competitive reaction and the synthesis of the individual hydrazone products for characterization.
Competitive Reaction of this compound with Benzaldehyde and Acetophenone
Objective: To qualitatively and quantitatively assess the selectivity of this compound for an aldehyde (benzaldehyde) over a ketone (acetophenone).
Materials:
-
This compound
-
Benzaldehyde
-
Acetophenone
-
Methanol (HPLC grade)
-
Phosphate buffer (0.1 M, pH 7.4)
-
HPLC system with a UV detector
-
NMR spectrometer
Procedure:
-
Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in the phosphate buffer.
-
Prepare 10 mM stock solutions of benzaldehyde and acetophenone in methanol.
-
-
Reaction Setup:
-
In a reaction vial, combine 1.0 mL of the this compound stock solution, 1.0 mL of the benzaldehyde stock solution, and 1.0 mL of the acetophenone stock solution. This creates a reaction mixture with equimolar concentrations of all three reactants.
-
Initiate the reaction by thorough mixing and start a timer.
-
-
Reaction Monitoring:
-
At various time points (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot with 900 µL of a 50:50 mixture of methanol and water.
-
-
Analysis:
-
Analyze the quenched samples by HPLC. The mobile phase and column should be chosen to effectively separate benzaldehyde, acetophenone, and their corresponding hydrazones. Monitor the elution profile using a UV detector at a wavelength where all relevant species absorb (e.g., 254 nm).
-
Quantify the peak areas of the starting materials and the hydrazone products at each time point.
-
For structural confirmation, the reaction can be run on a larger scale and the products isolated by column chromatography for NMR analysis.
-
Expected Outcome: The HPLC analysis is expected to show a significantly faster formation of the benzaldehyde-hydrazone peak compared to the acetophenone-hydrazone peak, providing direct evidence of the kinetic selectivity.
Synthesis of 4-(2-benzylidenehydrazinyl)piperidine dihydrochloride
Objective: To synthesize the aldehyde-hydrazone product for use as an analytical standard and for full characterization.
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve 1.0 g of this compound in 20 mL of ethanol.
-
Add an equimolar amount of benzaldehyde to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid (1-2 drops).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Characterize the product by NMR, Mass Spectrometry, and melting point determination.
Synthesis of 4-(2-(1-phenylethylidene)hydrazinyl)piperidine dihydrochloride
Objective: To synthesize the ketone-hydrazone product for use as an analytical standard and for full characterization.
Materials:
-
This compound
-
Acetophenone
-
Ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
Follow the same procedure as for the synthesis of the benzaldehyde hydrazone, substituting acetophenone for benzaldehyde.
-
The reaction may require a longer reaction time or gentle heating to proceed to completion.
-
Isolate and characterize the product using the same methods.
Alternative Reagents
While this compound offers good reactivity, other reagents can be considered for aldehyde-selective modifications, each with its own advantages:
-
2,4-Dinitrophenylhydrazine (DNPH): Forms highly colored and crystalline hydrazones, which are useful for derivatization and quantification of carbonyls.
-
Girard's Reagents (T and P): These are cationic hydrazide reagents that form water-soluble hydrazones, facilitating the separation of carbonyl compounds from non-carbonyl compounds.
-
Hydroxylamines: React with aldehydes and ketones to form oximes. While the reaction is generally slower than with hydrazines, the resulting oxime linkage can be more stable under certain conditions.
Conclusion
References
A Comparative Guide to Biomolecule Labeling: 4-Hydrazinylpiperidine dihydrochloride vs. Aromatic Hydrazides
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of quantitative analysis. The choice of labeling reagent can significantly impact the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of an aliphatic hydrazine, 4-Hydrazinylpiperidine dihydrochloride, and a widely used aromatic hydrazide, Biotin-LC-hydrazide, for the labeling of biomolecules.
While direct quantitative data for this compound in biomolecule labeling is not extensively documented in peer-reviewed literature, this guide leverages established principles of hydrazine chemistry to provide a robust comparative framework. The information presented will enable researchers to make informed decisions when selecting a labeling strategy for their specific application.
Core Principles of Hydrazone-Based Bioconjugation
The fundamental principle behind the use of hydrazine derivatives for biomolecule labeling is the formation of a stable hydrazone bond. This reaction occurs between the hydrazinyl group (-NH-NH2) of the labeling reagent and a carbonyl group (an aldehyde or ketone) on the target biomolecule.
Carbonyl groups are often introduced into biomolecules, particularly glycoproteins, through mild oxidation of their carbohydrate moieties. For instance, the vicinal diols of sugar residues can be cleaved with sodium periodate to generate reactive aldehyde groups. This targeted approach allows for site-specific labeling, often preserving the biological activity of the protein by avoiding modification of critical amino acid residues.
Comparative Analysis: Aliphatic vs. Aromatic Hydrazides
This guide focuses on two representative compounds:
-
This compound: A cyclic aliphatic hydrazine.
-
Biotin-LC-hydrazide: An aromatic hydrazide containing a biotin tag for subsequent detection or purification.
The key differences in their performance are rooted in their chemical structures.
Quantitative Data Summary
The following table summarizes the expected and documented quantitative performance of these two labeling reagents. It is important to note that the data for this compound is inferred from the general behavior of aliphatic hydrazines, while the data for Biotin-LC-hydrazide is based on published findings.
| Feature | This compound (Aliphatic) | Biotin-LC-hydrazide (Aromatic) |
| Reaction Rate | Generally faster reaction kinetics with aliphatic aldehydes. | Generally slower reaction kinetics compared to aliphatic hydrazines, but can be accelerated by catalysts. |
| Hydrazone Bond Stability | Forms a stable hydrazone bond. | Forms a highly stable, conjugated hydrazone bond, which can be advantageous for long-term studies. |
| Labeling Efficiency | Potentially higher initial labeling efficiency due to faster kinetics. | High labeling efficiency can be achieved with optimized reaction conditions.[1] |
| pH Optimum | Typically reacts efficiently in a slightly acidic to neutral pH range (pH 5.5-7.5). | Reaction is also favored in a slightly acidic to neutral pH range (pH 5.5-7.5). |
| Solubility | Dihydrochloride salt form suggests good aqueous solubility. | Solubility can be influenced by the biotin and linker components; often requires an organic co-solvent like DMSO for stock solutions.[2][3] |
| Detection/Purification | Requires subsequent conjugation to a reporter molecule (e.g., fluorophore, biotin) for detection or purification. | The integrated biotin moiety allows for direct detection with avidin/streptavidin systems or purification via affinity chromatography.[2][4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the key experimental stages of biomolecule labeling using a hydrazide-based approach.
I. Generation of Aldehyde Groups on Glycoproteins
This initial step is critical for creating the reactive sites for hydrazide labeling on glycoproteins.
Materials:
-
Glycoprotein of interest
-
Sodium Periodate (NaIO4)
-
100 mM Sodium Acetate Buffer, pH 5.5
-
Desalting column or dialysis tubing
Procedure:
-
Dissolve the glycoprotein in 100 mM Sodium Acetate Buffer, pH 5.5, to a final concentration of 1-10 mg/mL.
-
Prepare a fresh 20 mM solution of sodium periodate in the same buffer.
-
Add the sodium periodate solution to the glycoprotein solution to achieve a final periodate concentration of 10 mM.
-
Incubate the reaction mixture for 30 minutes at room temperature, protected from light.
-
Remove the excess sodium periodate and byproducts by desalting chromatography or dialysis against 100 mM Sodium Acetate Buffer, pH 5.5.
II. Labeling of Oxidized Glycoprotein with Hydrazide Reagent
This protocol can be adapted for both this compound and Biotin-LC-hydrazide.
Materials:
-
Oxidized glycoprotein
-
This compound or Biotin-LC-hydrazide
-
Dimethyl sulfoxide (DMSO, if required for dissolving the hydrazide)
-
100 mM Sodium Acetate Buffer, pH 5.5
-
Desalting column or dialysis tubing
Procedure:
-
Prepare a stock solution of the hydrazide reagent. For Biotin-LC-hydrazide, a 50 mM stock in DMSO is common.[5] For this compound, a stock solution can be prepared in the reaction buffer.
-
Add a 20- to 50-fold molar excess of the hydrazide reagent to the oxidized glycoprotein solution.
-
Incubate the reaction mixture for 2 hours to overnight at room temperature.
-
Remove the excess unreacted hydrazide reagent by desalting chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
III. Quantification of Labeling Efficiency (for Biotinylated Proteins)
For biomolecules labeled with Biotin-LC-hydrazide, the degree of labeling can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Materials:
-
Biotinylated protein
-
HABA/Avidin solution
-
Spectrophotometer
Procedure:
-
Add a known amount of the biotinylated protein to the HABA/Avidin solution.
-
Measure the absorbance at 500 nm. The decrease in absorbance is proportional to the amount of biotin present.
-
Calculate the molar ratio of biotin to protein to determine the labeling efficiency.
Visualizing the Workflow and Chemistry
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental processes and chemical reactions.
Caption: Experimental workflow for labeling glycoproteins.
Caption: General reaction scheme for hydrazone formation.
Conclusion
The choice between an aliphatic hydrazine like this compound and an aromatic hydrazide such as Biotin-LC-hydrazide depends on the specific requirements of the experiment.
-
This compound may offer faster reaction kinetics, which could be advantageous for rapid labeling procedures. However, it requires a secondary labeling step for detection or purification.
-
Biotin-LC-hydrazide provides the convenience of an integrated biotin tag, streamlining downstream applications. While the reaction kinetics may be slower, high labeling efficiencies are achievable with optimized protocols.
For researchers embarking on quantitative biomolecule analysis, a careful consideration of these factors, along with empirical testing, will be essential for selecting the most appropriate labeling reagent to ensure the generation of high-quality, reliable data.
References
A Comparative Guide to Protein Modification: Alternatives to 4-Hydrazinylpiperidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative methods to 4-Hydrazinylpiperidine dihydrochloride for protein modification. We delve into the performance of various techniques, supported by experimental data, and offer detailed protocols for key experiments. This document aims to equip researchers with the necessary information to select the most suitable protein modification strategy for their specific needs.
Introduction to Protein Modification
Protein modification is a cornerstone of modern biotechnology and drug development, enabling the attachment of various moieties such as fluorophores, polyethylene glycol (PEG), and small molecule drugs to proteins. This compound is a reagent commonly used in hydrazone ligation, a chemoselective reaction for modifying proteins that contain an aldehyde or ketone group. While effective, hydrazone ligation is one of many available techniques, each with its own set of advantages and disadvantages. This guide will explore and compare several powerful alternatives: oxime ligation, strain-promoted azide-alkyne cycloaddition (SPAAC), enzymatic ligation using Sortase A, and self-labeling protein tags (HaloTag® and SNAP-tag®).
Comparison of Protein Modification Methods
The choice of a protein modification method depends on several factors, including the desired site of modification, the stability of the resulting linkage, reaction kinetics, and the complexity of the experimental setup. Below is a summary of the key performance metrics for each technique.
| Method | Reaction Partners | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Linkage Stability | Key Advantages | Key Disadvantages |
| Hydrazone Ligation | Aldehyde/Ketone + Hydrazine | 0.01 (uncatalyzed at neutral pH) | Reversible, pH-sensitive (less stable at acidic pH) | Simple reaction; reversible nature can be useful for drug delivery. | Slow reaction rates at neutral pH; linkage can be unstable. |
| Oxime Ligation | Aldehyde/Ketone + Aminooxy | 0.01 - 8.2 (aniline-catalyzed at neutral pH)[1] | More stable than hydrazone, especially at acidic pH.[2] | Forms a highly stable bond; reaction can be accelerated with catalysts. | Still relatively slow without catalysts. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DIBO, DBCO) | ~0.1 - 1.0 | Very stable triazole linkage. | Bioorthogonal; fast reaction rates without cytotoxic catalysts. | Requires introduction of non-native functional groups. |
| Sortase-Mediated Ligation | LPXTG motif + N-terminal Glycine | Enzyme-dependent | Stable amide bond. | Highly site-specific; forms a native peptide bond. | Requires enzymatic catalysis and specific recognition sequences. |
| HaloTag® Labeling | HaloTag® protein + Chloroalkane linker | ~2.8 x 10⁵ | Stable covalent bond. | Highly specific and rapid labeling; versatile ligands available. | Requires genetic fusion of the tag; tag is relatively large (33 kDa). |
| SNAP-tag® Labeling | SNAP-tag® protein + Benzylguanine linker | ~2.8 x 10⁴[1] | Stable covalent bond. | Orthogonal to HaloTag® for dual labeling; versatile ligands. | Slower reaction rate compared to HaloTag®; tag size is 20 kDa. |
Experimental Protocols
Detailed methodologies for the key protein modification techniques are provided below.
Protocol 1: Hydrazone Ligation
This protocol describes a general procedure for labeling a protein containing an aldehyde or ketone group with a hydrazine-functionalized molecule.
Materials:
-
Aldehyde/ketone-containing protein (1-10 mg/mL in a suitable buffer, e.g., PBS pH 7.4)
-
Hydrazine-functionalized molecule (e.g., this compound) (10-50 fold molar excess)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4 or acetate buffer, pH 4.5-5.5 for faster reaction.
-
(Optional) Aniline catalyst (10-100 mM) to accelerate the reaction at neutral pH.
Procedure:
-
Dissolve the hydrazine-functionalized molecule in the reaction buffer.
-
Add the hydrazine solution to the protein solution.
-
If using a catalyst, add the aniline stock solution to the reaction mixture.
-
Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy if the label is a chromophore.
-
Purify the labeled protein using size-exclusion chromatography or dialysis to remove excess reagents.
Protocol 2: Oxime Ligation
This protocol outlines the labeling of an aldehyde or ketone-containing protein with an aminooxy-functionalized molecule.
Materials:
-
Aldehyde/ketone-containing protein (1-10 mg/mL in a suitable buffer)
-
Aminooxy-functionalized molecule (10-50 fold molar excess)
-
Reaction buffer: Acetate buffer (pH 4.5) is optimal, but PBS (pH 7.4) can be used, especially with a catalyst.[2]
-
Catalyst: Aniline or m-phenylenediamine (mPDA) (10-100 mM). mPDA is more soluble and can be more efficient.[3]
Procedure:
-
Dissolve the aminooxy-functionalized molecule in the reaction buffer.
-
Add the aminooxy solution to the protein solution.
-
Add the catalyst to the reaction mixture.
-
Incubate the reaction at room temperature for 1-12 hours. Monitor the reaction progress.
-
Purify the conjugate to remove unreacted reagents.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the labeling of an azide-modified protein with a strained alkyne probe.
Materials:
-
Azide-containing protein (in a biocompatible buffer like PBS, pH 7.4)
-
Strained alkyne probe (e.g., DBCO-fluorophore) (2-10 fold molar excess)
-
Reaction buffer: PBS, pH 7.4
Procedure:
-
Dissolve the strained alkyne probe in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the reaction buffer.
-
Add the alkyne solution to the azide-containing protein solution.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours. The reaction is typically fast.[4]
-
Monitor the reaction completion by fluorescence imaging (if using a fluorescent probe) or mass spectrometry.
-
Purify the labeled protein if necessary.
Protocol 4: Sortase-Mediated Ligation
This protocol details the ligation of a protein containing a C-terminal LPXTG motif to a molecule with an N-terminal oligo-glycine sequence using Sortase A.
Materials:
-
Protein with a C-terminal LPXTG motif (e.g., LPETG)
-
Peptide or protein with an N-terminal (oligo)glycine sequence (G)n
-
Sortase A enzyme (e.g., from Staphylococcus aureus)
-
Sortase reaction buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5.
Procedure:
-
Combine the LPXTG-containing protein and the N-terminal glycine-containing molecule in the sortase reaction buffer.
-
Add Sortase A to the mixture. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours.[5]
-
Monitor the ligation progress by SDS-PAGE, observing the appearance of a higher molecular weight product.
-
Purify the ligated protein, which may involve removing the sortase enzyme (often His-tagged for easy removal) and unreacted substrates.
Protocol 5: HaloTag® and SNAP-tag® Labeling
This protocol provides a general procedure for labeling proteins fused with HaloTag® or SNAP-tag®.
Materials:
-
Cells expressing the HaloTag® or SNAP-tag® fusion protein, or purified fusion protein.
-
HaloTag® ligand or SNAP-tag® substrate (e.g., fluorescently labeled).
-
Appropriate buffer or cell culture medium.
Procedure for labeling in live cells:
-
Dilute the HaloTag® ligand or SNAP-tag® substrate in pre-warmed cell culture medium to the desired final concentration (typically 0.1-5 µM).[6][7]
-
Replace the existing cell culture medium with the labeling medium.
-
Wash the cells with fresh medium to remove the excess, unreacted substrate.
-
The cells are now ready for imaging or other downstream analysis.
Procedure for labeling purified protein:
-
Incubate the purified HaloTag® or SNAP-tag® fusion protein with a 1.5-fold molar excess of the corresponding ligand/substrate in a suitable buffer (e.g., PBS) for 1 hour at room temperature.[8]
-
Remove the unreacted substrate by dialysis or size-exclusion chromatography if necessary.
Visualizations
The following diagrams illustrate the workflows and chemical principles of the discussed protein modification methods.
References
- 1. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HaloTag labeling protocol [abberior.rocks]
- 7. SNAP labeling protocol [abberior.rocks]
- 8. neb.com [neb.com]
Confirming the Site of 4-Hydrazinylpiperidine Dihydrochloride Conjugation on a Protein: A Comparative Guide
For researchers and drug development professionals, pinpointing the exact location of drug conjugation on a protein is a critical step in characterizing bioconjugates like antibody-drug conjugates (ADCs). This guide provides a comparative overview of key experimental methods to confirm the conjugation site of 4-Hydrazinylpiperidine dihydrochloride, a common linker, on a target protein. We present a detailed comparison of methodologies, experimental protocols, and data interpretation strategies to aid in selecting the most appropriate technique for your research needs.
Comparison of Key Methodologies
Several analytical techniques can be employed to identify the site of protein modification. The choice of method depends on factors such as the nature of the protein, the level of detail required, and the available instrumentation. The table below summarizes the most common approaches.
| Method | Principle | Advantages | Limitations | Typical Sample Requirement |
| Mass Spectrometry (Peptide Mapping) | The conjugated protein is enzymatically digested into smaller peptides. The masses of these peptides are then measured by a mass spectrometer. Conjugated peptides will have a mass shift corresponding to the mass of the attached molecule. Tandem MS (MS/MS) is then used to fragment the modified peptide and identify the exact amino acid residue of conjugation.[1][2][3][4][5][6][7] | High sensitivity and accuracy in identifying the exact modification site.[3] Can analyze complex mixtures. Provides information on the type of modification.[1][6] | Can be challenging for very large or hydrophobic proteins. Data analysis can be complex.[2] | 10-100 picomoles |
| Edman Degradation | A method for sequencing amino acids in a peptide from the N-terminus.[8][9][10] If the N-terminal amino acid is conjugated, it will not be released in the first cycle, or it will be released as a modified derivative, allowing for identification. | Provides direct sequence information.[9] Can be used to confirm N-terminal modifications.[9][11] | Limited to sequencing peptides of up to 50-60 residues.[8] Will not work if the N-terminus is blocked by modifications other than the conjugation of interest.[8] Not suitable for identifying modifications at other sites within the protein. | 10-100 picomoles[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | NMR spectroscopy can detect changes in the chemical environment of atomic nuclei within a protein upon ligand binding or conjugation.[12][13][14][15] By comparing the NMR spectra of the unconjugated and conjugated protein, it is possible to identify the amino acid residues at or near the conjugation site.[12][13] | Provides detailed structural information about the protein-ligand interaction in solution.[13] Can identify binding sites for weakly interacting ligands.[12] | Requires large amounts of pure, soluble protein. Data analysis can be complex and time-consuming. Not suitable for very large proteins. | >1 mg of highly pure protein |
| Site-Directed Mutagenesis | This technique involves intentionally changing specific amino acids in the protein's sequence.[16][17] By mutating suspected conjugation sites and then attempting the conjugation reaction, one can infer the importance of that residue for conjugation. If a mutation at a specific site prevents conjugation, it confirms that this site is involved.[16][17] | Provides functional confirmation of the conjugation site.[17] Can be used to engineer proteins with specific conjugation sites.[17] | Indirect method that requires prior hypothesis of the conjugation site. Requires molecular biology expertise to create the mutants. Does not directly identify the modification. | Dependent on the expression system |
Experimental Workflow for Conjugation Site Confirmation
The following diagram illustrates a general workflow for identifying the conjugation site of this compound on a protein, with a primary focus on the widely used mass spectrometry-based peptide mapping approach.
Caption: Workflow for identifying the protein conjugation site.
Detailed Experimental Protocols
Mass Spectrometry-Based Peptide Mapping Protocol
This protocol outlines the key steps for identifying the conjugation site of this compound using peptide mapping with LC-MS/MS.[4][5][18][19][20]
1. Sample Preparation:
-
Denaturation, Reduction, and Alkylation:
-
To your purified conjugated protein solution (typically 1 mg/mL), add a denaturing agent like 8 M urea or 6 M guanidine hydrochloride.
-
Add a reducing agent such as dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.[19]
-
Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
-
Perform a buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) using dialysis or a desalting column to remove denaturants and alkylating agents.[19]
-
2. Enzymatic Digestion:
-
Add a protease, most commonly trypsin, to the protein solution at an enzyme-to-protein ratio of 1:20 to 1:50 (w/w).
-
Incubate the digestion mixture at 37°C for 4-16 hours.
-
Stop the digestion by adding an acid, such as formic acid, to a final concentration of 0.1%.
3. LC-MS/MS Analysis:
-
Inject the digested peptide mixture onto a reverse-phase liquid chromatography (LC) column (e.g., C18) for separation.
-
Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing 0.1% formic acid.
-
The eluent from the LC is directly introduced into the mass spectrometer.
-
The mass spectrometer should be operated in a data-dependent acquisition mode, where it first performs a full MS scan to measure the mass-to-charge ratio (m/z) of the eluting peptides.
-
The most intense ions from the MS scan are then automatically selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate MS/MS spectra.[1]
4. Data Analysis:
-
The acquired MS/MS spectra are searched against a protein sequence database containing the sequence of the target protein.[5]
-
Use a database search engine (e.g., Mascot, Sequest, or MaxQuant) to match the experimental MS/MS spectra to theoretical spectra generated from the protein sequence.
-
Specify the mass of 4-Hydrazinylpiperidine as a variable modification on potential amino acid residues (e.g., lysine, aspartic acid, glutamic acid, or C-terminus, depending on the conjugation chemistry).
-
The software will identify the peptides and pinpoint the specific amino acid residue carrying the modification based on the mass shift and the fragmentation pattern in the MS/MS spectrum.[5]
Edman Degradation Protocol for N-Terminal Conjugation Confirmation
This protocol is suitable if N-terminal conjugation is suspected.[8][9][10][11][21][22]
1. Sample Preparation:
-
The conjugated protein sample must be highly pure (>90%).[23]
-
The sample should be in a volatile buffer or solvent and free of salts and detergents.[23]
-
If the protein is in a non-volatile buffer, perform a buffer exchange.
-
The sample can be in solution or blotted onto a PVDF membrane after SDS-PAGE.[8][23]
2. Automated Edman Degradation Sequencing:
-
The sample is loaded into an automated protein sequencer.
-
The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.[22]
-
The PTC-amino acid is then cleaved from the peptide chain under acidic conditions, forming an anilinothiazolinone (ATZ)-amino acid.[24]
-
The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid.[24]
-
The PTH-amino acid is identified by HPLC.[21]
-
The cycle is repeated to identify the subsequent amino acids.
3. Data Interpretation:
-
If the N-terminus is conjugated with 4-Hydrazinylpiperidine, no amino acid will be detected in the first sequencing cycle, or a modified PTH-amino acid with a characteristic retention time will be observed.
-
The subsequent cycles should yield the expected amino acid sequence of the protein, confirming that the N-terminus was the site of modification.
Signaling Pathway and Experimental Workflow Diagrams
The following diagram illustrates the logical flow of confirming a conjugation site, highlighting the decision points and alternative methods.
Caption: Decision-making flowchart for conjugation site confirmation.
References
- 1. How to Identify or Screen Protein Modification Sites: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 2. How to Detect Post-Translational Modifications (PTMs) Sites? - Creative Proteomics [creative-proteomics.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Conjugation Site Analysis by MS/MS Protein Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 6. portlandpress.com [portlandpress.com]
- 7. rapidnovor.com [rapidnovor.com]
- 8. Edman degradation - Wikipedia [en.wikipedia.org]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 11. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 12. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. 2024.sci-hub.box [2024.sci-hub.box]
- 15. NMR Studies of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 17. How Is Site-Directed Mutagenesis Used in Protein Engineering? [synapse.patsnap.com]
- 18. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Edman Degradation for Protein Sequence Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 22. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 23. cib.csic.es [cib.csic.es]
- 24. chem.libretexts.org [chem.libretexts.org]
4-Hydrazinylpiperidine Dihydrochloride: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
4-Hydrazinylpiperidine dihydrochloride is a versatile building block in medicinal chemistry, prized for its reactive hydrazine moiety and the conformational flexibility of its piperidine scaffold. This guide provides a comparative analysis of its applications, performance against alternative synthons, and detailed experimental protocols to aid in its effective utilization in drug discovery and development.
Performance Comparison
The utility of this compound is best understood by comparing the biological activity of its derivatives with those synthesized from alternative building blocks, such as 4-aminopiperidine. The following tables summarize key quantitative data from published studies.
Antifungal Activity
Derivatives of piperidine-4-carbohydrazide, which can be synthesized from 4-hydrazinylpiperidine, have demonstrated potent antifungal activity. Here, we compare their efficacy against that of a standard antifungal agent.
| Compound | Target Fungus | EC50 (µg/mL)[1] |
| Compound A13 (piperidine-4-carbohydrazide derivative) | Rhizoctonia solani | 0.83 |
| Compound A41 (piperidine-4-carbohydrazide derivative) | Rhizoctonia solani | 0.88 |
| Chlorothalonil (Positive Control) | Rhizoctonia solani | 1.64 |
| Boscalid (Positive Control) | Rhizoctonia solani | 0.96 |
| Compound A13 (piperidine-4-carbohydrazide derivative) | Verticillium dahliae | 1.12 |
| Compound A41 (piperidine-4-carbohydrazide derivative) | Verticillium dahliae | 3.20 |
| Carbendazim (Positive Control) | Verticillium dahliae | 19.3 |
| Chlorothalonil (Positive Control) | Verticillium dahliae | 11.0 |
Anticancer Activity
Hydrazone derivatives, readily synthesized from hydrazinyl compounds, have shown promise as anticancer agents. The table below compares the in vitro anticancer activity of benzenesulfonamide derivatives, some of which incorporate a hydrazine moiety, against a human breast cancer cell line.
| Compound | Cell Line | IC50 (µg/mL)[2] |
| Compound 4e (Hydrazone derivative) | MCF-7 | 15.2 |
| Compound 4c (Hydrazone derivative) | MCF-7 | 20.3 |
| Doxorubicin (Standard Drug) | MCF-7 | 12.8 |
| Compound 4a | MCF-7 | 38.1 |
| Compound 4b | MCF-7 | 38.0 |
| Compound 4d | MCF-7 | 41.0 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of this compound in synthesis.
Synthesis of Piperidine-4-Carbohydrazide Derivatives (General Procedure)
This protocol describes a general method for the synthesis of piperidine-4-carbohydrazide derivatives, which are precursors to biologically active compounds.[1]
-
Step 1: Synthesis of Ethyl 1-(substituted)-piperidine-4-carboxylate. To a solution of ethyl isonipecotate in anhydrous dichloromethane, add a substituted aromatic aldehyde and a reducing agent such as sodium triacetoxyborohydride. Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Step 2: Synthesis of 1-(substituted)-piperidine-4-carbohydrazide. To a solution of the ethyl ester from Step 1 in ethanol, add hydrazine hydrate. Reflux the mixture for the time required for the reaction to complete (monitored by TLC).
-
Step 3: Synthesis of the final hydrazone derivative. To a solution of the carbohydrazide from Step 2 in a suitable solvent (e.g., ethanol), add a substituted quinazoline-4-carbaldehyde. Add a catalytic amount of acetic acid and reflux the mixture.
-
Purification: The final product is typically purified by recrystallization or column chromatography.
Reductive Amination for the Synthesis of 4-Aminopiperidine Derivatives
As a point of comparison, this protocol outlines the synthesis of 4-aminopiperidine derivatives, an alternative building block.[3]
-
Reaction Setup: In a round-bottom flask, dissolve the N-substituted 4-piperidone and the desired amine in a suitable solvent, such as dichloromethane.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride to the solution.
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizing Workflows and Pathways
Synthetic Workflow for Piperidine-4-Carbohydrazide Derivatives
The following diagram illustrates a typical synthetic workflow for the preparation of bioactive piperidine-4-carbohydrazide derivatives.
Caption: General synthetic scheme for piperidine-4-carbohydrazide derivatives.
Mechanism of Action: Inhibition of Succinate Dehydrogenase
Some antifungal derivatives of piperidine-4-carbohydrazide, such as compound A13, are known to inhibit succinate dehydrogenase (SDH) in the fungal respiratory chain.[1] This inhibition disrupts cellular respiration and leads to fungal cell death.
Caption: Inhibition of Succinate Dehydrogenase (SDH) by a piperidine derivative.
Conclusion
This compound and its derivatives represent a valuable class of compounds in the development of new therapeutic agents. The data presented here demonstrates their potential in yielding compounds with significant antifungal and anticancer activities. By providing detailed synthetic protocols and a comparative analysis with alternative building blocks, this guide aims to facilitate the exploration of this chemical space for the discovery of novel and effective drugs.
References
Performance Evaluation of 4-Hydrazinylpiperidine Dihydrochloride in Diverse Buffer Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of 4-Hydrazinylpiperidine dihydrochloride in various buffer systems, a critical consideration for its application in bioconjugation and other chemical syntheses. Due to a lack of specific published experimental data for this compound, this guide draws upon established principles of hydrazine chemistry to predict its behavior and offers a comparison with alternative reagents.
I. Understanding the Chemistry of 4-Hydrazinylpiperidine
4-Hydrazinylpiperidine is a versatile bifunctional molecule. The hydrazine group serves as a potent nucleophile, readily reacting with aldehydes and ketones to form stable hydrazone linkages. This reaction is a cornerstone of bioconjugation, enabling the site-specific labeling of proteins, antibodies, and other biomolecules. The piperidine ring, a common scaffold in medicinal chemistry, can influence the solubility and pharmacokinetic properties of the resulting conjugate.
II. Impact of Buffer Systems on Performance
The choice of buffer is paramount for successful conjugation, as it dictates the pH and can contain species that either catalyze or interfere with the reaction. The reactivity and stability of hydrazines are highly pH-dependent.
Key Considerations for Buffer Selection:
-
pH: The formation of hydrazones is generally favored under mildly acidic conditions (pH 4.5-6.0). At this pH, there is a sufficient concentration of the protonated carbonyl compound, which is more electrophilic, and the hydrazine remains largely in its more nucleophilic, unprotonated form.
-
Buffer Species: Certain buffer components can interact with the reactants. For instance, phosphate buffers have been implicated in catalyzing the degradation of some hydrazine derivatives.[1] Conversely, some buffer additives, like arginine, can catalyze hydrazone ligation.[2]
-
Stability: Hydrazines can be susceptible to oxidation, and the stability of the resulting hydrazone bond can be influenced by the buffer composition and pH. Generally, hydrazones exhibit greater stability at neutral to slightly acidic pH compared to alkaline conditions, where hydrolysis is more pronounced.
Comparative Analysis of Common Buffer Systems
| Buffer System | pH Range | Potential Advantages | Potential Disadvantages |
| Acetate Buffer | 3.6 - 5.6 | Optimal pH range for efficient hydrazone formation. | May not be suitable for biomolecules that are unstable at acidic pH. |
| Citrate Buffer | 3.0 - 6.2 | Buffers effectively in the optimal pH range for hydrazone formation. | The trivalent nature of citrate could potentially chelate metal ions if they are important for biomolecule activity. |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | Physiologically relevant pH, good for maintaining the stability of many biomolecules. | Suboptimal pH for the rate of hydrazone formation. Phosphate ions may catalyze hydrazine degradation.[1] |
| HEPES Buffer | 6.8 - 8.2 | Often used in cell culture and protein work due to low metal binding and stability. | Reaction kinetics will be slower compared to acidic buffers. |
| Bicarbonate/Carbonate Buffer | 9.2 - 10.8 | Generally not recommended due to the instability of hydrazones at alkaline pH. | Promotes hydrolysis of the hydrazone linkage. |
III. Comparison with Alternative Bioconjugation Reagents
This compound is one of several reagents available for bioconjugation. The choice of reagent depends on the specific application, the nature of the biomolecule, and the desired stability of the linkage.
| Reagent Class | Reactive Groups | Linkage Formed | Optimal pH | Stability of Linkage | Key Features |
| Hydrazines (e.g., 4-Hydrazinylpiperidine) | Hydrazine + Aldehyde/Ketone | Hydrazone | 4.5 - 6.0 | Reversible, pH-sensitive | Reaction is tunable based on pH. |
| Hydroxylamines | Hydroxylamine + Aldehyde/Ketone | Oxime | 4.5 - 6.0 | More stable than hydrazones | Forms a more stable linkage under physiological conditions. |
| Maleimides | Maleimide + Thiol | Thioether | 6.5 - 7.5 | Very stable | Highly specific for cysteine residues. |
| NHS Esters | N-Hydroxysuccinimide ester + Amine | Amide | 7.0 - 8.5 | Very stable | Reacts with primary amines (e.g., lysine residues). |
| Click Chemistry (e.g., Azide + Alkyne) | Azide + Alkyne | Triazole | Neutral | Very stable | Bioorthogonal and highly efficient. |
IV. Experimental Workflow and Methodologies
General Workflow for Bioconjugation
Caption: A generalized workflow for a bioconjugation experiment.
Mechanism of Hydrazone Formation
The formation of a hydrazone is a two-step process involving a nucleophilic attack followed by dehydration. The pH of the reaction medium is critical as it affects both the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl group.
Caption: The pH-dependent mechanism of hydrazone formation.
V. Generalized Experimental Protocol
This protocol provides a general guideline for a bioconjugation reaction using this compound. Optimization will be required for specific applications.
Materials:
-
This compound
-
Aldehyde or ketone-containing biomolecule
-
Reaction Buffer (e.g., 100 mM Sodium Acetate, pH 5.5)
-
Quenching reagent (optional, e.g., an excess of a small molecule aldehyde or ketone)
-
Purification system (e.g., size-exclusion chromatography column, dialysis tubing)
Procedure:
-
Preparation of Reactants:
-
Dissolve the aldehyde or ketone-containing biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound (e.g., 100 mM) in the reaction buffer.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound solution to the biomolecule solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C overnight. The reaction can be monitored by techniques such as mass spectrometry or SDS-PAGE.
-
-
Quenching (Optional):
-
To consume any unreacted hydrazine, a small molecule aldehyde or ketone can be added in excess.
-
-
Purification:
-
Remove the excess unreacted 4-Hydrazinylpiperidine and other small molecules by size-exclusion chromatography, dialysis, or spin filtration. The choice of method will depend on the properties of the biomolecule.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques, such as UV-Vis spectroscopy (if the label is a chromophore), mass spectrometry, and SDS-PAGE.
-
VI. Conclusion
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling 4-Hydrazinylpiperidine Dihydrochloride
This guide provides critical safety, handling, and disposal protocols for 4-Hydrazinylpiperidine dihydrochloride, tailored for research and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
I. Personal Protective Equipment (PPE)
When handling this compound, a corrosive and potentially toxic solid, a comprehensive PPE strategy is mandatory to prevent exposure.[1][2][3][4] The dust from corrosive solids can be particularly hazardous, reacting with moisture on the skin or in the respiratory tract.[2][5]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement. A full-face shield must be worn over safety goggles when there is a significant risk of splashes or dust generation.[1] | Protects against eye irritation, serious eye damage, and chemical splashes.[6][7][8] A face shield offers a broader barrier of protection for the entire face.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[1] Gloves should be elbow-length if there is a risk of extensive arm contact.[4] | Prevents skin contact, which can cause irritation or chemical burns.[2][6] Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Body Protection | A chemical-resistant lab coat or apron is required.[1][5] For larger quantities or operations with a high risk of contamination, chemical-resistant coveralls are recommended. | Protects skin and personal clothing from spills and contamination.[3] Contaminated clothing must be removed immediately and laundered before reuse.[6][8] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used if handling outside of a fume hood or if dust is generated.[1] | Protects the respiratory tract from irritation or potential toxic effects from inhaling dust or vapors.[2][7] All work that may generate dust should be conducted in a chemical fume hood to minimize inhalation risk.[2][5] |
II. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for the safe handling of this compound from preparation to use.
1. Preparation and Engineering Controls:
-
Work Area: All handling of solid this compound must be conducted within a certified chemical fume hood to control dust and vapors.[2][5]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5] Have appropriate spill cleanup materials, such as a spill kit for corrosive solids, available.[2]
2. Weighing and Aliquoting:
-
Avoid Dust Generation: Handle the solid carefully to minimize the creation of dust.
-
Weighing Procedure: Weigh the compound in the fume hood. Use a tared, sealed container to transport the chemical to the balance if the balance is outside the hood.
-
Utensils: Use clean, dry, and compatible spatulas and glassware.
3. Dissolution:
-
Order of Addition: When dissolving, always add the solid this compound slowly to the solvent (e.g., water) with continuous stirring.[2] This is crucial as many corrosive solids can generate significant heat upon dissolution.[2]
-
Cooling: Be prepared to cool the mixture if a significant exothermic reaction occurs.
4. Post-Handling:
-
Decontamination: Thoroughly clean the work area, utensils, and any contaminated surfaces after use.
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][9]
III. Disposal Plan
Improper disposal of hazardous chemicals can pollute the environment and pose a threat to human health.[10]
1. Waste Segregation and Collection:
-
Waste Container: Collect all waste containing this compound, including contaminated PPE (gloves, etc.), weighing papers, and disposable utensils, in a designated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Compatibility: Ensure the waste container is made of a material compatible with the chemical.
2. Disposal Procedure:
-
Prohibited Disposal: Do not dispose of this compound or its waste down the sanitary sewer.[11] This is illegal and can damage plumbing and wastewater treatment systems.[11]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11] Follow all local, state, and federal regulations for hazardous waste disposal.[10][12]
IV. Workflow Diagram
The following diagram illustrates the standard operating procedure for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. oshatrainingschool.com [oshatrainingschool.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. epa.gov [epa.gov]
- 11. dornsife.usc.edu [dornsife.usc.edu]
- 12. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
